Product packaging for SODIUM HYDROSULFIDE HYDRATE(Cat. No.:CAS No. 140650-84-6)

SODIUM HYDROSULFIDE HYDRATE

Cat. No.: B1149295
CAS No.: 140650-84-6
M. Wt: 74.08 g/mol
InChI Key: ZNKXTIAQRUWLRL-UHFFFAOYSA-M
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Description

Significance of Hydrosulfide (B80085) Species in Modern Chemical Science

The hydrosulfide anion (HS⁻), also known as the bisulfide anion, is a significant species in modern chemistry. It is the conjugate base of hydrogen sulfide (B99878) (H₂S), a molecule once known primarily for its toxicity but now recognized as a critical biological gasotransmitter, similar to nitric oxide and carbon monoxide. uoregon.eduuoregon.eduacs.org Hydrosulfide and related reactive sulfur species (RSS) are integral to various biological processes, including redox homeostasis and cell signaling pathways. uoregon.edu The discovery of H₂S as a gasotransmitter in the late 1990s spurred extensive research into its biological roles and the chemistry of its related species. uoregon.edu

The hydrosulfide anion is a potent nucleophile and a reducing agent, making it a versatile reagent in both organic and inorganic synthesis. chemimpex.commdpi.com It participates in the formation of thiols, sulfides, and various sulfur-containing heterocycles. scientificlabs.co.uksigmaaldrich.com In inorganic chemistry, it serves as a ligand for metal complexes and a precursor for the synthesis of metal sulfide materials, including quantum dots. chemimpex.comwikipedia.org The interplay between H₂S and its deprotonated form, HS⁻, is crucial in these applications, as the anion is often the reactive species in aqueous and other polar solutions. jamgroupco.com

Historical Trajectory of Sodium Hydrosulfide Research

Research into sodium hydrosulfide (NaSH) is connected to the broader study of hydrogen sulfide and its salts. Swedish chemist Carl Wilhelm Scheele is credited with discovering the chemical composition of hydrogen sulfide in 1777. wikipedia.org Early research focused on the fundamental properties and reactions of alkali metal hydrosulfides. In 1934, a significant study on the crystal structures of alkali hydrosulfides, including NaSH, was published, providing foundational crystallographic data. nih.gov

For much of its history, NaSH was primarily viewed as an industrial chemical. Thousands of tons are produced annually for applications in the Kraft process for paper manufacturing, as a flotation agent in mining, and for dehairing hides in the leather industry. wikipedia.orgatamanchemicals.com Research from the 1970s explored its reactions with organic compounds, such as aromatic nitro and carbonyl compounds, in liquid ammonia. scispace.com However, the perception of NaSH and its parent compound, H₂S, began to shift dramatically towards the end of the 20th century with the discovery of H₂S's role as a gasotransmitter. uoregon.edumdpi.com This biological relevance has revitalized research, with NaSH now frequently used as a convenient and soluble source of the hydrosulfide ion for biological and chemical studies. nih.govatamanchemicals.com

Scope and Contemporary Relevance of Sodium Hydrosulfide Hydrate (B1144303) Studies

Sodium hydrosulfide can exist in an anhydrous form as well as hydrated forms, most commonly as the dihydrate (NaSH·2H₂O) and trihydrate (NaSH·3H₂O). wikipedia.org Contemporary research often utilizes sodium hydrosulfide hydrate (NaSH·xH₂O) due to its stability and high solubility in water, which makes it an excellent source of hydrosulfide ions for laboratory studies. chemimpex.com

Current studies are diverse, spanning from fundamental chemistry to applied sciences. In organic synthesis, the hydrate is used to introduce sulfur atoms into molecules, facilitating the creation of complex thioethers and other sulfur-containing compounds. scientificlabs.co.uksigmaaldrich.com In materials science, it is a key reagent for synthesizing metal sulfide nanoparticles and other advanced materials. chemimpex.com Furthermore, its role as an H₂S donor is critical in biomedical research, where it is used to investigate the therapeutic potential of H₂S in various physiological and pathological conditions. mdpi.comnih.gov The compound's effectiveness in removing heavy metals from wastewater also makes it relevant to environmental science and water treatment applications. chemimpex.com

Properties

CAS No.

140650-84-6

Molecular Formula

H3NaOS

Molecular Weight

74.08 g/mol

IUPAC Name

sodium;sulfane;hydroxide

InChI

InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1

InChI Key

ZNKXTIAQRUWLRL-UHFFFAOYSA-M

Canonical SMILES

[OH-].[Na+].S

Origin of Product

United States

Advanced Methodologies for Sodium Hydrosulfide Hydrate Synthesis and Optimization

Industrial-Scale Production Processes and Refinements

The industrial synthesis of sodium hydrosulfide (B80085) (NaHS) hydrate (B1144303) is predominantly achieved by the reaction of hydrogen sulfide (B99878) (H₂S) with an alkaline solution, typically sodium hydroxide (B78521) (NaOH). openchemicalengineeringjournal.comchemeurope.com The goal is to produce stable, concentrated aqueous solutions, often in the range of 40-45% NaHS by weight, or solid flakes. google.comcsb.gov The processes are designed to be continuous and often integrate H₂S gas recovered as a byproduct from other industrial activities, such as the desulfurization of natural gas or oil. openchemicalengineeringjournal.comresearchgate.net

Mechanistic Studies of Hydrogen Sulfide Absorption by Alkali Solutions

The core of industrial NaHS production is the absorption of gaseous hydrogen sulfide into an aqueous alkali solution. This process is a gas-liquid reaction characterized by complex mass-transfer dynamics. openchemicalengineeringjournal.comresearchgate.net

The fundamental reaction mechanism involves several key steps:

Gas Absorption: Gaseous H₂S is first absorbed into the aqueous solution. openchemicalengineeringjournal.com Its solubility is influenced by factors like temperature and the pH of the medium. ifpenergiesnouvelles.fr

Acid-Base Reaction: The absorbed hydrogen sulfide, a weak acid, reacts rapidly with the strong base (NaOH). This is a proton transfer reaction that can be considered instantaneous and irreversible. nii.ac.jp The initial reaction often forms sodium sulfide (Na₂S) as an intermediate. openchemicalengineeringjournal.comresearchgate.net

2NaOH + H₂S → Na₂S + 2H₂O openchemicalengineeringjournal.com

Conversion to Hydrosulfide: As more H₂S is introduced, it reacts with the newly formed sodium sulfide to produce the target compound, sodium hydrosulfide. openchemicalengineeringjournal.com

Na₂S + H₂S → 2NaHS openchemicalengineeringjournal.com

NaOH + H₂S → NaHS + H₂O google.com

The high pH of the alkaline solution is crucial as it accelerates the removal of H₂S from the gas phase by promoting its hydrolysis into bisulfide ions (HS⁻) within the aqueous film on the surface of the gas bubbles. researchgate.net The entire process is exothermic, releasing significant heat that must be managed. openchemicalengineeringjournal.com

Multi-Phase Reactor Dynamics and Process Engineering for Hydrate Formation

Industrial production of sodium hydrosulfide hydrate is conducted in specialized reactors designed to handle gas-liquid or gas-liquid-solid phases. Common reactor types include packed absorption towers, which operate in a counter-current flow, and mechanically stirred tank reactors. openchemicalengineeringjournal.com888chem.com In many processes, a multi-stage system is employed, using a combination of absorbers like a jet venturi followed by a packed column to achieve high conversion efficiency, often exceeding 99%. bionomicind.com

A significant engineering challenge is the management of the solid phase. The intermediate product, sodium sulfide, can crystallize out of the solution as a hydrate (e.g., Na₂S·5H₂O or Na₂S·9H₂O), particularly at lower temperatures or high concentrations. openchemicalengineeringjournal.com This crystallization is highly undesirable as the solid material can adhere to reactor walls, block pipes, and impede the flow and dispersion of H₂S gas, hindering the reaction. openchemicalengineeringjournal.comresearchgate.net

To overcome this, process engineering focuses on:

Temperature Control: Maintaining the reaction mixture at an optimal temperature (e.g., 50-55°C) is critical to keep the sodium sulfide intermediate dissolved while not excessively reducing the solubility of the H₂S reactant gas. openchemicalengineeringjournal.comresearchgate.netscribd.com

Multi-Phase Management: In some advanced methods, the reaction is intentionally carried out in a biphasic or triphasic (gas-liquid-solid) mixture, where a controlled amount of solid Na₂S crystals is present. openchemicalengineeringjournal.com This requires robust reactor design, such as stirred tanks with deflectors and specific impeller configurations (e.g., Rushton turbine), to ensure the solid phase remains suspended and can react with the incoming H₂S. openchemicalengineeringjournal.comresearchgate.net

Two-Stage Absorption: A common strategy involves a two-stage process. The first stage converts the bulk of the H₂S to NaHS, while a second "polishing" stage absorbs any residual H₂S, ensuring compliance with air quality regulations and producing the feed solution for the first stage. bionomicind.com

Influence of Reaction Parameters on Product Concentration and Purity

The final concentration and purity of the this compound solution are highly dependent on the precise control of several reaction parameters. Optimization of these parameters is essential for an efficient and safe industrial process.

ParameterEffect on SynthesisResearch Findings
Temperature Influences reaction kinetics, gas solubility, and the solubility of solid intermediates. openchemicalengineeringjournal.comifpenergiesnouvelles.frThe reaction is exothermic. openchemicalengineeringjournal.com While higher temperatures increase reaction rates, they decrease the solubility of H₂S gas. ifpenergiesnouvelles.fr An optimal range of 50-55°C is often used to prevent the crystallization of Na₂S·5H₂O while maintaining adequate H₂S absorption. openchemicalengineeringjournal.comresearchgate.netscribd.com
NaOH Concentration Determines the potential maximum concentration of the final NaHS product.Higher initial NaOH concentrations can yield more concentrated NaHS solutions. researchgate.net However, this can also increase the initial formation of the intermediate Na₂S. researchgate.net To produce a 43% NaHS solution, a process might start with a 50% NaOH solution. openchemicalengineeringjournal.com
pH Governs the equilibrium between sulfide (S²⁻) and bisulfide (HS⁻) ions.The reaction begins at a very high pH (>12 or >13.5), which favors the formation of Na₂S. ifpenergiesnouvelles.frresearchgate.net As H₂S is absorbed, the pH decreases. The synthesis of NaHS is most feasible around pH 11.5 . researchgate.net The final product solution typically has a pH between 11 and 12. csb.gov
H₂S Flow Rate Affects the absorption efficiency and conversion ratio.Increasing the H₂S flow rate can lead to a decrease in the absorption and conversion ratios, as the residence time for the reaction is shorter. researchgate.net The process is often controlled by maintaining a pressure-demand relationship with the H₂S source in a closed system. google.com
Reactant Ratio The molar ratio of NaOH to H₂S is critical for maximizing product purity and minimizing unreacted starting materials.An optimal equivalent ratio of NaOH/H₂S at 0.88 was found to maintain equilibrium with the highest NaSH concentration and less than 1% (w/w) Na₂S impurity. researchgate.net

Laboratory Synthesis of High-Purity Hydrate Forms

While industrial processes focus on producing concentrated aqueous solutions, laboratory synthesis often targets the creation of high-purity, solid sodium hydrosulfide hydrates for research and specialized chemical applications. These methods offer greater control over the reaction environment and product form.

Controlled Crystallization Techniques for Specific Hydration States

Sodium hydrosulfide can form distinct hydrates, most notably the dihydrate (NaSH·2H₂O) and trihydrate (NaSH·3H₂O). chemeurope.comwikipedia.org Specific laboratory techniques have been developed to isolate these crystalline forms.

One advanced method for producing dihydrate crystals involves a multi-step process of controlled precipitation from a supersaturated solution: google.com

pH Adjustment: An aqueous solution of sodium hydrosulfide is treated with a pH-raising compound, such as sodium hydroxide, to increase the pH to a range of 12 to 14.

Cooling: The solution is then cooled significantly, for example, to a temperature between 0°C and 4°C. This cooling, combined with the high pH, creates a supersaturated solution.

Nucleation: A nucleating agent, such as sodium carbonate, is added to the cold, supersaturated solution.

Precipitation: The addition of the nucleating agent induces the partial precipitation of sodium hydrosulfide from the solution, forming crystals that are primarily in the dihydrate form.

This technique allows for the separation of solid, high-purity hydrate crystals from the liquid solution. google.com

Precursor Chemistry and Reaction Pathways in Controlled Environments

Laboratory synthesis can utilize different precursors and reaction pathways than those employed on an industrial scale. A common laboratory preparation involves the reaction of a sodium alkoxide, such as sodium ethoxide (NaOCH₂CH₃) or sodium methoxide (B1231860) (NaOMe), with hydrogen sulfide gas. chemeurope.comwikipedia.org

The reaction with sodium ethoxide proceeds as follows:

NaOCH₂CH₃ + H₂S → NaSH + CH₃CH₂OH wikipedia.org

This method offers a non-aqueous or low-water environment for the synthesis, which can be advantageous for producing anhydrous or specific hydrate forms by carefully controlling subsequent hydration steps. Furthermore, this compound itself serves as a key precursor and reagent in controlled laboratory settings for various organic syntheses, such as the one-pot synthesis of 2-trifluoromethylbenzothiazoles, demonstrating its utility in complex reaction pathways. researchgate.net

Purification and Isolation Strategies for this compound

The production of high-purity this compound is essential for its various industrial and laboratory applications. Crude or industrial-grade sodium hydrosulfide often contains impurities that can affect its reactivity and the quality of downstream products. These impurities may include unreacted starting materials, byproducts such as sodium sulfide, sodium carbonate, and various organic compounds. google.comgoogle.com Therefore, effective purification and isolation strategies are critical. Methodologies range from thermal treatment and chemical precipitation to crystallization-based techniques.

Chemical Precipitation for Impurity Removal

A common challenge in industrial sodium hydrosulfide solutions is the presence of carbonate and bicarbonate impurities, which form from the absorption of carbon dioxide. nih.gov A patented method addresses this by sequentially adding a sodium sulfide solution and an alkaline earth metal oxide to the impure sodium hydrosulfide liquor. google.com This process precipitates the carbonate and bicarbonate ions, which can then be removed by filtration.

The process involves:

Detecting the initial concentration of sodium carbonate and sodium bicarbonate in the industrial sodium hydrosulfide solution. google.com

Adding a sodium sulfide solution and stirring. google.com

Adding an alkaline earth metal oxide, such as magnesium oxide, and continuing to stir for a set period. google.com

Filtering the resulting mixture to separate the solid precipitate from the purified sodium hydrosulfide solution. google.com

Table 1: Example of Impurity Removal via Chemical Precipitation

StepActionReagents & ConditionsResult
1 Initial StateIndustrial Sodium Hydrosulfide (200g) containing 33.5% NaHS, 0.8% Sodium Carbonate, 1.2% Sodium Bicarbonate.-
2 Addition of Sodium SulfideAdd 12.54g of 30% Sodium Sulfide solution. Stir for 1 hour at 30°C.Solution A
3 Addition of Alkaline Earth Metal OxideAdd 3.63g of Magnesium Oxide to Solution A. Stir for 3 hours at 30°C.Solution B (Suspension)
4 FiltrationFilter Solution B.218.46g of filtrate (purified Sodium Hydrosulfide).
5 Final PurityAnalysis of filtrate.NaHS: 33.84%, Sodium Carbonate: 0.08%, Sodium Bicarbonate: 0.09%.

This table is based on a specific example outlined in patent CN103130196A. google.com

Thermal Purification

For sodium hydrosulfide produced as a byproduct, particularly in the manufacturing of rubber accelerators, impurities can include organic compounds like aniline (B41778) and carbon disulfide. google.com A patented purification method involves heating the impure sodium hydrosulfide in a sealed pressure vessel (autoclave). The material is heated to temperatures of 125 °C or higher (specifically in the range of 130-350 °C) for a period of at least 30 minutes. google.com This thermal treatment under pressure is designed to decompose or transform the impurities, allowing for the recovery of a purer sodium hydrosulfide product upon discharge from the reactor. google.com

Isolation by Crystallization

The isolation of solid this compound from solution is typically achieved through crystallization. Sodium hydrosulfide can exist in an anhydrous form as well as two common hydrated forms: NaSH·2H₂O (dihydrate) and NaSH·3H₂O (trihydrate). wikipedia.org The specific hydrate obtained depends on the crystallization conditions, primarily temperature.

Key properties of these forms are:

NaSH (Anhydrous): Melts at 350 °C. wikipedia.org

NaSH·2H₂O (Dihydrate): Melts at 55 °C. nih.gov

NaSH·3H₂O (Trihydrate): Melts at 22 °C. wikipedia.org

The crystallization process is sensitive to the concentration of the sodium hydrosulfide solution and the temperature. ausimm.comcsb.gov To prevent unintentional crystallization during storage and handling of aqueous solutions, they are often kept heated. csb.gov

For controlled isolation, the temperature of a concentrated sodium hydrosulfide solution can be carefully lowered to induce crystallization. The degree of supercooling—the difference between the phase-equilibrium temperature and the experimental temperature—is a key parameter that influences the size and number of the crystals formed. acs.org A smaller degree of supercooling generally results in fewer, larger crystals, which can be easier to separate and handle. acs.org Following crystallization, the solid hydrate can be isolated from the mother liquor by standard techniques such as filtration or centrifugation.

Table 2: Physical Properties of Sodium Hydrosulfide and Its Hydrates

Compound FormChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
AnhydrousNaSH56.06350.1Off-white, deliquescent solid wikipedia.org
DihydrateNaSH·2H₂O92.0955Colorless needles or flakes nih.gov
TrihydrateNaSH·3H₂O110.1122Shiny rhombs nih.gov

Data compiled from various sources. nih.govwikipedia.org

Chemical Reactivity and Mechanistic Pathways of Sodium Hydrosulfide Hydrate

Nucleophilic Reactivity in Organic Transformations

The hydrosulfide (B80085) ion is a potent sulfur nucleophile, readily participating in reactions that lead to the formation of carbon-sulfur (C-S) bonds. Its hydrated form provides a convenient and effective source of this nucleophile for a variety of organic transformations.

Sodium hydrosulfide hydrate (B1144303) is a key reagent for the synthesis of thiols (mercaptans) from various organic electrophiles. The thiolation process typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, characterized by a single, concerted step involving the backside attack of the nucleophile on the electrophilic carbon center.

Epoxides: The reaction of sodium hydrosulfide with epoxides results in the ring-opening of the three-membered ether to form β-mercapto alcohols. nih.govorganic-chemistry.org The reaction is regioselective; under the neutral to basic conditions provided by NaSH, the hydrosulfide ion preferentially attacks the less sterically hindered carbon of the epoxide ring. nih.gov This is a hallmark of the Sₙ2 mechanism, which involves a backside attack leading to an inversion of stereochemistry at the site of attack. The alkaline conditions prevent the protonation of the epoxide oxygen, which would favor attack at the more substituted carbon via an Sₙ1-like mechanism. nih.govorganic-chemistry.org

Sulfonate Esters: Alcohols are poor leaving groups (as hydroxide (B78521), OH⁻), but they can be converted into excellent leaving groups such as sulfonate esters (e.g., tosylates, mesylates). pearson.com The hydrosulfide ion readily displaces these sulfonate groups in an Sₙ2 reaction to yield the corresponding thiol. nih.govorganic-chemistry.org The efficacy of this reaction is due to the high stability of the resulting sulfonate anion, which is a very weak base. pearson.com This transformation also proceeds with a complete inversion of configuration at the chiral carbon center. testbook.comlibretexts.orgsciencemadness.org

Halides: The reaction of NaSH with alkyl halides is a classic and straightforward method for thiol synthesis. chegg.com The hydrosulfide nucleophile attacks the carbon atom bonded to the halogen, displacing the halide ion in a single Sₙ2 step. libretexts.orgrsc.org The reaction rate is dependent on the nature of the alkyl group (methyl > primary > secondary) and the leaving group ability of the halide (I > Br > Cl).

Table 1: Thiolation Reactions with Sodium Hydrosulfide Hydrate via Sₙ2 Mechanism

SubstrateProductKey Mechanistic Feature
Epoxideβ-Mercapto alcoholBackside attack at the least substituted carbon. nih.gov
Sulfonate EsterThiolDisplacement of a good leaving group (sulfonate). pearson.com
Alkyl HalideThiolNucleophilic displacement of a halide ion. chegg.com

This compound is instrumental in the construction of various sulfur-containing heterocyclic systems. These syntheses often involve an initial nucleophilic attack by the hydrosulfide ion, followed by an intramolecular cyclization.

Benzothiazoles: Benzothiazole derivatives can be synthesized using NaSH through several routes. One efficient one-pot method involves the reaction of trifluoromethylimidoyl chlorides with this compound. organic-chemistry.org The proposed mechanism begins with thiolation of the imidoyl chloride to form a thioamide intermediate, which then undergoes an intramolecular C-S bond formation via C-H functionalization, catalyzed by palladium. organic-chemistry.orgiaea.org Another route involves the reaction of 2-chlorobenzothiazole (B146242) with sodium hydrosulfide to produce 2-mercaptobenzothiazole, a key industrial chemical. mdpi.com

Thioflavones: The synthesis of thioflavones and their heterocyclic analogs can be achieved by reacting 1-(o-haloaryl)-3-phenylprop-2-yn-1-ones with NaSH in refluxing ethanol. researchgate.netsigmaaldrich.com The mechanism is proposed to initiate with a Michael-type conjugate addition of the hydrosulfide ion to the activated alkyne system, forming a thioenol intermediate. researchgate.net This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr), where the newly formed thiol attacks the carbon bearing the halogen, displacing it and forming the thiopyranone ring characteristic of thioflavones. organic-chemistry.org

Thiazolidine (B150603) Derivatives: Sodium hydrosulfide is used in the multi-step synthesis of functionalized thiazolidine derivatives. For example, it can be used to convert a nitrile group into a thioamide. mdpi.com This thioamide can then be reacted with α-halocarbonyl compounds in a Hantzsch-type synthesis to construct the thiazole (B1198619) ring fused to a thiazolidine system. mdpi.com In other methods, NaSH can act as a general sulfur donor in reactions involving precursors like aminoethylsulfate and an aldehyde to form the thiazolidine ring.

The formation of cyclic compounds through the creation of C-S bonds is a significant application of sodium hydrosulfide. As a potent sulfur nucleophile, it can be used to form rings of various sizes. For instance, NaSH can react with α,β-dichloro vinyl ketones to generate 5- to 8-membered cyclic thioethers. acsgcipr.org The mechanism likely involves an initial nucleophilic substitution of one chlorine atom, followed by an intramolecular attack of the resulting thiol onto the second electrophilic carbon, displacing the second chlorine and closing the ring.

The syntheses of heterocyclic compounds like benzothiazoles and thioflavones, as detailed in section 3.1.2, are prime examples of intramolecular C-S bond formation. In the case of thioflavone synthesis from o-haloaryl ynones, the crucial ring-forming step is an intramolecular SₙAr reaction, a classic example of C-S bond formation leading to a cyclic system. organic-chemistry.orgresearchgate.net

The stereochemical outcome of reactions involving sodium hydrosulfide is dictated by the mechanism of the nucleophilic attack.

In Sₙ2 reactions, such as the thiolation of chiral secondary halides, sulfonate esters, or the ring-opening of substituted epoxides, the reaction is stereospecific. The hydrosulfide ion must approach the electrophilic carbon from the side opposite to the leaving group in a "backside attack". sciencemadness.orgrsc.org This leads to a predictable inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. libretexts.orgrsc.org For example, if the starting material has an (R)-configuration at the electrophilic carbon, the resulting thiol product will have the (S)-configuration.

Table 2: Stereochemical Outcome of Sₙ2 Reactions with NaSH

Reaction TypeStereochemical ResultMechanism
NaSH + Chiral Alkyl HalideInversion of ConfigurationBackside Attack testbook.com
NaSH + Chiral EpoxideInversion of ConfigurationBackside Attack sciencemadness.org

Reducing Agent Capabilities and Mechanisms

Beyond its nucleophilicity, the hydrosulfide ion can also act as a reducing agent, capable of donating electrons to reduce various functional groups.

Sodium hydrosulfide and related sulfide (B99878) reagents are effective for the reductive cleavage of certain covalent bonds, most notably in nitro compounds and disulfides.

Reduction of Nitro Groups: Sodium hydrosulfide is used for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.orgsioc-journal.cn This transformation is a key step in the synthesis of many dyes and pharmaceuticals. The mechanism is believed to proceed through a series of single-electron transfer and proton transfer steps. wikipedia.org The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. This method is often valued for its chemoselectivity, as it can reduce a nitro group without affecting other reducible groups like carbonyls or esters. nih.gov

Reductive Cleavage of Disulfides: The disulfide bond (S-S) is susceptible to cleavage by nucleophilic attack. The hydrosulfide ion (or H₂S at physiological pH) reacts with disulfides (RSSR) to cleave the S-S bond. nih.gov This reaction produces a thiol (RSH) and a persulfide (RSSH), which can exist in equilibrium with other sulfur species like trisulfides (RSSSR). nih.gov This reductive cleavage is biologically significant, as it is involved in modulating the function of proteins that contain disulfide bridges. researchgate.netwikipedia.org The mechanism involves the nucleophilic attack of HS⁻ on one of the sulfur atoms of the disulfide linkage.

Electron Transfer Mechanisms in Reduction Reactions

The hydrosulfide ion (HS⁻), derived from sodium hydrosulfide, is a potent one-electron chemical reductant. researchgate.net Its primary reaction pathways frequently involve the transfer of a single electron to a suitable acceptor. researchgate.netnih.gov This electron transfer is a fundamental step that underpins its reducing properties and is crucial to its chemical and biological functions. nih.gov

In deoxygenated environments, sodium hydrosulfide can terminate semi-stable oxidant radicals in a stoichiometric ratio of up to 1:1. nih.gov The mechanism involves the donation of an electron from the hydrosulfide species (HS⁻/H₂S) to an acceptor molecule. nih.gov This process leads to the formation of sulfhydryl radicals (HS•) or their deprotonated form, the sulfide radical anion (S•⁻). researchgate.netnih.gov The specific radical formed depends on the solvent environment; in protic solvents like water, the sulfide radical anion (S•⁻) is predominantly formed, whereas, in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the sulfhydryl radical (HS•) is the primary product. nih.gov

The presence of molecular oxygen can significantly alter these reaction pathways, as the hydrosulfide ion can also react competitively with oxygen, which acts as an electron acceptor. researchgate.netnih.gov This reaction likely involves the formation of a superoxide (B77818) radical anion alongside the sulfhydryl radical. nih.gov The reduction of nitroaromatic compounds by aqueous sulfide solutions is another example where the initial step is the transfer of an electron from the sulfide ions to the nitro group. rsc.org While hydrogen sulfide (H₂S) itself is considered a poor reducing agent, the hydrosulfide anion (HS⁻) is a powerful reductant capable of quenching free radicals through either single electron transfer or hydrogen atom transfer. researchgate.net

Interaction with Metal Cations and Complexation Chemistry

The hydrosulfide ion is a versatile ligand in coordination chemistry, readily interacting with a variety of metal cations to form stable complexes. rsc.orgrsc.org Its chemistry is distinct from that of more common metal thiolates and plays diverse roles in coordination, organometallic, and bioinorganic chemistry. rsc.org

Metal-hydrosulfide complexes are typically synthesized by reacting metal salts with a source of hydrosulfide, such as sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S). rsc.org However, these direct methods can sometimes lead to the formation of sulfido-bridged oligomers unless sterically bulky supporting ligands are used. rsc.org

A more recent synthetic strategy involves the transition metal-mediated hydrolysis of thiols or thiolates. rsc.orgnih.gov This process generally proceeds through the initial formation of a binuclear metal complex with coordinated thiolate and water. This intermediate then releases an alcohol or phenol, yielding a binuclear transition metal complex that features one or two terminal or bridging hydrosulfide ligands. nih.gov An example includes the reaction of Zn(II) hydroxide complexes with carbonyl sulfide (COS) or carbon disulfide (CS₂) in the presence of water to produce a Zn(II)-hydrosulfide complex. nih.gov

The interaction of the hydrosulfide ion with iron porphyrinates has also been studied extensively, revealing the formation of mono- and bis-hydrosulfide complexes, such as [Fe(Por)(SH)]⁻ and [Fe(Por)(SH)₂]²⁻. researchgate.net Attempts to synthesize iron(III) hydrosulfide derivatives often result in the reduction of the metal center to iron(II), highlighting the reducing power of the hydrosulfide ligand. researchgate.net

Table 1: Examples of Synthesized Metal-Hydrosulfide Complexes

Metal CenterStarting Metal Complex/SaltSynthetic MethodResulting Hydrosulfide ComplexKey Finding/Reference
Zinc(II)Zn(II) hydroxide complexReaction with COS/CS₂ and H₂O[(TPA)Zn-SH] (TPA = tris(2-pyridylmethyl)amine)Hydrolysis of an intermediate produces the hydrosulfide complex. nih.gov
Iron(II)[Fe(OEP)] (OEP = octaethylporphyrinate)Reaction with HS⁻[Na(222)][Fe(OEP)(SH)]Synthesis and characterization of a stable Fe(II)-SH⁻ complex. researchgate.net
Iron(II)[Fe(T-p-OMePP)] (T-p-OMePP = tetra-p-methoxyphenylporphyrinate)Reaction with HS⁻[Na(222)][Fe(T-p-OMePP)(SH)]The Fe-S bond length (2.3887(13) Å) is longer than typical Fe(II)-thiolate bonds. researchgate.net
Zirconium(IV)Cp₂ZrCl₂Reaction with H₂SCp₂Zr(SH)₂Deprotonation leads to a sulfido-bridged bimetallic complex. nsf.gov

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemistrystudent.com In the context of hydrosulfide chemistry, this often involves the displacement of ligands like water, halides, or other anions from a metal's coordination sphere by the incoming hydrosulfide ion. rsc.orgchemistrystudent.com

The formation of many metal-hydrosulfide complexes from metal salts in solution is inherently a ligand exchange process. For instance, when an aqueous solution of a metal aqua-ion like [Co(H₂O)₆]²⁺ reacts with hydrosulfide ions, the water ligands are substituted to form a new complex, such as [Co(SH)ₓ(H₂O)ᵧ]²⁻ˣ. chemistrystudent.com The coordination number of the metal center can change during this process, especially if the incoming ligand has a different size than the outgoing one. For example, the substitution of six water molecules by four larger chloride ions changes the coordination number from six to four. chemistrystudent.com

Studies on iron porphyrins demonstrate the formation of mixed-ligand species, such as [Fe(Por)(Im)(SH)]⁻ (where Im = imidazole), indicating that HS⁻ can co-exist with other ligands in the metal's primary coordination sphere. researchgate.net Furthermore, the hydrosulfide ligand itself can be a participant in subsequent reactions. Deprotonation of a di(hydrosulfido) complex like Cp₂Zr(SH)₂ results in the formation of a sulfido-bridged bimetallic species, [Cp₂Zr(μ₂-S)]₂, which is effectively an internal ligand transformation and condensation reaction. nsf.gov The study of ligand exchange reactions provides a powerful platform for understanding coordination preferences and for the synthesis of novel complexes with specific properties. science.gov

Electrochemical Behavior and Redox Mechanisms

The hydrosulfide ion exhibits rich electrochemical behavior, participating in both anodic and cathodic processes. Its redox mechanisms are central to applications in electrochemical synthesis, sensing, and understanding corrosion phenomena.

The electrochemical behavior of the hydrosulfide ion (HS⁻) is characterized by distinct reactions at the anode and cathode.

Anodic Processes (Oxidation): At the anode, the hydrosulfide ion undergoes oxidation. A primary reaction is a two-electron oxidation that produces elemental sulfur, which can deposit on the electrode surface. nih.gov This process can lead to electrode passivation, where the insulating sulfur layer reduces the electrode's sensitivity and performance. nih.govbohrium.com The oxidation can be represented as: HS⁻ → S + H⁺ + 2e⁻ nih.gov

In some environments, particularly at higher potentials, the oxidation can proceed further to form water-soluble sulfur oxides like sulfite (B76179) (SO₃²⁻) and sulfate (B86663) (SO₄²⁻). nih.govscirp.org Voltammetric studies show that the oxidation of sulfide, bisulfide, and polysulfide species can occur at similar potentials. sc.edu In the context of steel corrosion, the hydrosulfide ion is thought to mediate the anodic dissolution of iron. ampp.org

Cathodic Processes (Reduction): At the cathode, sulfur-containing species can be reduced. In environments where elemental sulfur or polysulfides are present (often formed from anodic oxidation), they can be reduced back to sulfide ions. sc.edu In acidic solutions, the cathodic process on a sulfur-containing electrode can lead to the formation of hydrogen sulfide gas. scirp.org The primary cathodic reaction in aqueous solutions is typically the reduction of water (or H⁺ in acidic solutions) to produce hydrogen gas. sc.edumdpi.com However, the presence of H₂S can hinder the combination of hydrogen atoms to form molecular hydrogen at the steel surface. mdpi.com

Table 2: Summary of Electrochemical Processes for the Hydrosulfide Ion

Electrode ProcessReactant(s)Product(s)Electrode Reaction ExampleConditions/Notes
Anodic Hydrosulfide (HS⁻)Elemental Sulfur (S)HS⁻ → S + H⁺ + 2e⁻Occurs at lower positive potentials; can cause electrode passivation. nih.gov
Anodic Hydrosulfide (HS⁻), Sulfur (S)Sulfite (SO₃²⁻), Sulfate (SO₄²⁻)S + 4H₂O → SO₄²⁻ + 8H⁺ + 6e⁻Occurs at higher positive potentials. nih.govscirp.org
Cathodic Polysulfide (Sₓ²⁻), Sulfur (S)Sulfide (S²⁻)Sₓ²⁻ + 2(x-1)e⁻ → xS²⁻Reduction of sulfur species formed during the anodic cycle. sc.edu
Cathodic Hydrogen Ions (H⁺) / Water (H₂O)Hydrogen Gas (H₂)2H⁺ + 2e⁻ → H₂Primary cathodic reaction in many aqueous systems. sc.edumdpi.com

In studies of steel corrosion in hydrogen sulfide-containing solutions, the presence of H₂S significantly decreases the measured charge-transfer resistance compared to solutions without H₂S. ampp.org This indicates that the presence of hydrosulfide ions and the resulting iron sulfide film formation accelerate the kinetics of the charge-transfer processes occurring at the steel-solution interface. ampp.org

The kinetics of sulfide oxidation are complex. The first one-electron transfer from sulfide to an acceptor like O₂ is often thermodynamically unfavorable and kinetically slow, presenting a significant barrier. nih.gov However, subsequent steps or a direct two-electron transfer can be more favorable. nih.gov This initial kinetic constraint is a key reason why abiotic sulfide oxidation is often much slower than biologically mediated oxidation, where enzymes have evolved to overcome this barrier. nih.gov At interfaces, the rate of electron transfer can be influenced by the formation of intermediate species, the composition of the interface (e.g., a passivating sulfur layer or a conductive metal sulfide film), and the potential applied to the system. nih.govampp.org The study of these kinetics is essential for designing efficient electrocatalysts for processes like H₂S splitting and for modeling corrosion. bohrium.com

Table 3: Charge-Transfer Resistance of X70 Steel in Different Media

Solution CompositionCharge-Transfer Resistance (Rct) (Ω·cm²)ObservationReference
3% NaCl1350Baseline resistance in a saline environment. ampp.org
3% NaCl + 100 ppm H₂S225Significant decrease in resistance, indicating faster kinetics. ampp.org
3% NaCl + 650 ppm H₂S165Further decrease in resistance with higher H₂S concentration. ampp.org
3% NaCl + 2550 ppm H₂S125Lowest resistance, indicating the most rapid charge-transfer kinetics. ampp.org

Hydrolysis and Autoxidation Pathways in Aqueous Systems

This compound (NaSH·nH₂O) exhibits complex reactive behavior when dissolved in aqueous systems. The primary pathways of its transformation include hydrolysis, which establishes an equilibrium for the release of hydrogen sulfide, and autoxidation, a process driven by atmospheric oxygen that leads to various oxidized sulfur species. Furthermore, the alkaline nature of its aqueous solutions facilitates reactions with atmospheric carbon dioxide.

Kinetics and Equilibrium of Hydrogen Sulfide Release

When this compound is dissolved in water, it dissociates into sodium ions (Na⁺) and hydrosulfide ions (HS⁻). The hydrosulfide ion subsequently undergoes hydrolysis, establishing a reversible reaction with water to produce hydrogen sulfide (H₂S) and hydroxide ions (OH⁻). researchgate.netrsc.org This process is the primary mechanism for the release of H₂S gas from the solution. jamgroupco.com

The fundamental equilibrium governing this process is the reaction of the hydrosulfide ion acting as a weak base: HS⁻ + H₂O ⇌ H₂S + OH⁻ researchgate.net

The release of H₂S upon dissolving NaSH in water is often described as rapid and uncontrolled. rsc.org However, the system does reach an equilibrium that is highly dependent on the solution's pH. echemi.com The continuous evolution of gaseous H₂S can shift the equilibrium to the right, promoting further hydrolysis in an open system, a phenomenon consistent with Le Chatelier's Principle. rsc.org The hydrolysis reaction results in an alkaline solution, typically with a pH between 11 and 12.5. rsc.orgjamgroupco.com

The extent of hydrogen sulfide release is dictated by the acid-base equilibria of the sulfide species in the solution. The speciation is governed by the pKa values of hydrogen sulfide.

Interactive Table: Dissociation Constants for Aqueous Sulfide Species

Users can see how the equilibrium shifts based on pH.

Equilibrium ReactionpKa (at 25 °C)Predominant Species at pH < pKaPredominant Species at pH > pKa
H₂S ⇌ H⁺ + HS⁻~7.0 openchemicalengineeringjournal.comH₂SHS⁻
HS⁻ ⇌ H⁺ + S²⁻~12.9 - 14.15 openchemicalengineeringjournal.comresearchgate.netHS⁻S²⁻

This pH dependence is critical for the kinetics and equilibrium of H₂S release.

In strongly alkaline solutions (pH > 10), the equilibrium lies far to the left, favoring the hydrosulfide ion (HS⁻), and thus the release of H₂S gas is minimal. echemi.com

As the pH decreases towards neutral (pH 7), the equilibrium shifts significantly to the right, favoring the formation of molecular H₂S, which results in a substantial increase in gas evolution. echemi.com At a pH of 7, the concentration of H₂S released can be close to 80%. echemi.com

Oxidative Degradation to Polysulfur, Thiosulfate (B1220275), and Sulfate Species

Aqueous solutions of sodium hydrosulfide are highly sensitive to the presence of oxygen and undergo autoxidation. researchgate.net This process involves a series of reactions that convert the hydrosulfide ion into more oxidized sulfur compounds. The primary products of this oxidative degradation are polysulfides, thiosulfate, and ultimately, sulfate. echemi.comnih.govcanada.ca

The oxidative pathway can be summarized in the following stages:

Formation of Polysulfides (Sₙ²⁻): The initial step in the autoxidation is the oxidation of the hydrosulfide ion (HS⁻). This is a complex reaction, believed to proceed through radical intermediates such as the sulfhydryl radical (HS•). researchgate.net This leads to the formation of elemental sulfur, which then reacts with excess HS⁻ to generate a mixture of polysulfides. The formation of polysulfides is often visually indicated by the solution turning yellow. nih.gov It has been suggested that these polysulfides, rather than H₂S itself, may be the key oxidizing species in subsequent reactions. nih.gov The autoxidation process can be catalyzed by the presence of transition metal ions. researchgate.net

Oxidation to Thiosulfate (S₂O₃²⁻): The polysulfide intermediates are susceptible to further oxidation in the aerobic environment. This leads to the formation of sodium thiosulfate, which is often a major, relatively stable intermediate product of the autoxidation process. researchgate.net

Oxidation to Sulfate (SO₄²⁻): With prolonged exposure to oxygen or under more aggressive oxidizing conditions, thiosulfate and other intermediate sulfur species are ultimately oxidized to sodium sulfate (Na₂SO₄). canada.caresearchgate.net Sulfate represents the final and most thermodynamically stable product of the complete oxidation of the sulfide species in an aqueous, aerobic environment.

Interactive Table: Summary of Oxidative Degradation Pathway

This table outlines the sequential conversion of hydrosulfide to its final oxidation product.

StageKey Reactant(s)Primary Product(s)Observable Changes
1 HS⁻, O₂Sₙ²⁻ (Polysulfides)Solution turns yellow
2 Sₙ²⁻, O₂S₂O₃²⁻ (Thiosulfate)Yellow color may fade
3 S₂O₃²⁻, O₂SO₄²⁻ (Sulfate)Solution becomes colorless

Reactions with Atmospheric Carbon Dioxide

Aqueous solutions of sodium hydrosulfide are alkaline due to the hydrolysis of the HS⁻ ion, which produces hydroxide ions (OH⁻). rsc.org This alkalinity facilitates the absorption of acidic gases, most notably atmospheric carbon dioxide (CO₂). echemi.comnih.govcanada.ca

2NaOH + CO₂ → Na₂CO₃ + H₂O

Considering the starting material, the net reaction can be written as:

2NaSH + CO₂ → Na₂CO₃ + H₂S

This equation shows that the reaction consumes the sodium hydrosulfide to produce sodium carbonate, while simultaneously liberating hydrogen sulfide gas. wikipedia.org In the presence of both oxygen and carbon dioxide, sodium sulfide can be oxidized to sodium carbonate and sulfur dioxide. wikipedia.org This reactivity is a significant consideration in industrial applications, as the absorption of atmospheric CO₂ leads to the degradation of the NaSH solution and contamination of the product with sodium carbonate. echemi.comcanada.ca

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction (XRD) is a primary tool for determining the atomic and molecular structure of crystalline materials. For sodium hydrosulfide (B80085) and its hydrates, XRD studies reveal detailed information about their lattice structures, phase transitions, and the nature of the bonding within the crystal.

Sodium hydrosulfide is known to form at least two stable hydrate (B1144303) structures: a dihydrate (NaSH·2H₂O) and a trihydrate (NaSH·3H₂O). wikipedia.orgatamanchemicals.com While these hydrated forms are well-recognized, detailed crystallographic data for them are not as extensively published as for the anhydrous form.

The anhydrous form of sodium hydrosulfide (NaSH) has been well-characterized. In its trigonal phase, it belongs to the R3m space group. materialsproject.org The analysis of its structure provides a foundational understanding of the arrangement of Na⁺ and HS⁻ ions.

Crystallographic Data for Anhydrous Sodium Hydrosulfide (Trigonal Phase)
ParameterValueReference
Crystal SystemTrigonal materialsproject.org
Space GroupR3m materialsproject.org
Lattice Constant (a)4.42 Å materialsproject.org
Lattice Constant (b)4.42 Å materialsproject.org
Lattice Constant (c)8.94 Å materialsproject.org
Angle (α)90.00° materialsproject.org
Angle (β)90.00° materialsproject.org
Angle (γ)120.00° materialsproject.org
Unit Cell Volume151.57 ų materialsproject.org

Anhydrous crystalline NaSH undergoes two significant phase transitions as a function of temperature. wikipedia.orgatamanchemicals.com At temperatures above 360 K, it adopts a high-symmetry cubic structure analogous to NaCl. wikipedia.orgatamanchemicals.com In this phase, the hydrosulfide (HS⁻) anion behaves as a spherical entity due to rapid rotation. wikipedia.org Upon cooling below 360 K, the structure transitions to a less symmetric rhombohedral form. wikipedia.orgatamanchemicals.com A further transition to a monoclinic structure occurs at the very low temperature of 114 K. atamanchemicals.com

In contrast to the phase transitions of the anhydrous crystal, the hydrates exhibit thermal decomposition. The trihydrate loses its water of crystallization at 22 °C, while the dihydrate is more stable, losing its water at 55 °C. dguv.de This process is a dehydration reaction rather than a polymorphic phase transition of the intact hydrated crystal.

Temperature-Dependent Phases of Sodium Hydrosulfide
CompoundTemperature RangeCrystal Phase/StateReference
Anhydrous NaSH> 360 KCubic (NaCl-type) wikipedia.orgatamanchemicals.com
Anhydrous NaSH114 K to 360 KRhombohedral wikipedia.orgatamanchemicals.com
Anhydrous NaSH< 114 KMonoclinic atamanchemicals.com
NaSH·3H₂O> 22 °C (295.15 K)Decomposes (loses H₂O) dguv.de
NaSH·2H₂O> 55 °C (328.15 K)Decomposes (loses H₂O) dguv.de

The crystal lattice of sodium hydrosulfide hydrate is stabilized by an extensive network of hydrogen bonds. mdpi.comresearchgate.net These interactions occur between the water molecules and the hydrosulfide anions. The water molecule can act as a hydrogen bond donor via its O-H groups and an acceptor via the lone pairs on the oxygen atom. Similarly, the hydrosulfide anion can act as a donor via the S-H bond and as an acceptor via the lone pairs on the sulfur atom. nih.gov

This results in a complex three-dimensional framework of O-H···S, S-H···O, and O-H···O interactions that define the crystal packing and influence the material's physical properties. The precise geometry of this network, including bond distances and angles, is critical for the stability of the hydrate structures. While detailed studies specifically mapping the hydrogen bond network in NaSH hydrates are not widely available, analysis of related hydrated crystalline compounds shows that such networks are fundamental to their structure and stability. iaea.org

Vibrational Spectroscopy (FTIR and Raman) Investigations

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide specific information on the chemical bonds present, particularly the S-H and O-H stretching vibrations, and can be used to monitor chemical changes in real-time.

The vibrational spectra of this compound are characterized by distinct absorption bands corresponding to the stretching and bending of its constituent bonds. The S-H and O-H stretching regions are particularly informative.

The S-H stretching vibration typically appears as a weak to medium intensity band in the infrared spectrum. nih.gov For thiols in general, this band is found around 2550-2570 cm⁻¹. msu.edu The O-H stretching vibration from the water of hydration gives rise to a very strong and broad absorption band, typically in the range of 3200-3600 cm⁻¹. msu.edu The significant broadness of the O-H band is a direct consequence of the extensive hydrogen bonding network within the crystal lattice, which creates a continuum of vibrational environments. Analysis of commercial sodium sulfide (B99878) hydrate, which contains NaHS, shows a strong O-H stretching band centered around 3200 cm⁻¹. sci-hub.st

Characteristic Vibrational Frequencies in this compound
Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Key CharacteristicsReference
O-H StretchH₂O3200 - 3600Strong, broad band due to hydrogen bonding msu.edusci-hub.st
S-H StretchHS⁻~2570Weak to medium intensity msu.edu
O-H BendH₂O~1570-1640Medium intensity band sci-hub.st

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sample extraction. nih.govmdpi.com This technique is highly applicable to reactions involving sodium hydrosulfide. For instance, the hydrolysis of NaSH in an aqueous solution, which is what occurs when this compound dissolves in water, can be monitored effectively. jamgroupco.com

When NaSH dissolves, it establishes an equilibrium involving the release of hydrogen sulfide (H₂S) gas and the formation of hydroxide (B78521) ions (OH⁻), leading to an increase in pH. jamgroupco.com In situ probes can track the depletion of reactants and the formation of products and intermediates by monitoring changes in their characteristic vibrational bands over time. This approach provides a powerful tool for understanding reaction kinetics, identifying transient species, and optimizing process conditions for reactions where this compound is used as a reagent. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Solution-State Speciation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the composition and dynamic equilibria of sodium hydrosulfide in aqueous solutions. Using ¹H-NMR, researchers can monitor the chemical species present and study their reactions. nih.govsoton.ac.uk

In a typical experiment, a known concentration of NaSH is dissolved in a buffered solution (e.g., 100 mM phosphate (B84403) buffer at pH 7.4) prepared in D₂O to minimize the solvent signal. nih.govsoton.ac.uk An internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for quantitative analysis. nih.gov By observing the chemical shifts and integrating the signal intensities of the protons on reactant and product molecules, the extent of reaction and the equilibrium position can be determined. For example, the reaction between NaSH and organic disulfides to form thiols and trisulfides has been successfully monitored using this method. nih.gov These studies allow for the precise determination of species concentration after an equilibration period, providing critical data for understanding reaction mechanisms and dynamics in solution. nih.govsoton.ac.uk

Solid-State NMR for Structural Confirmation

Solid-state NMR (ssNMR) is an indispensable tool for the structural characterization of crystalline solids, including the various hydrated forms of sodium hydrosulfide, such as the dihydrate (NaSH·2H₂O) and trihydrate (NaSH·3H₂O). wikipedia.orgmdpi.com This technique provides detailed information about the local chemical environment, molecular mobility, and intermolecular interactions within the solid lattice. nih.gov

By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of nuclei like ¹H, ¹³C, and even ¹⁷O can be obtained from solid samples. mdpi.comresearchgate.net For this compound, ssNMR can be used to:

Confirm the presence of distinct hydrate phases: Different hydration states (e.g., dihydrate vs. trihydrate) will exhibit unique spectral signatures due to the different crystallographic environments of both the hydrosulfide anion and the water molecules. wikipedia.org

Characterize molecular dynamics: Measurements of NMR relaxation times (T₁ and T₁ρ) provide insights into the mobility of the water molecules and the rotational dynamics of the HS⁻ ions within the crystal lattice. wikipedia.orgnih.gov For instance, a study on alkali metal hydrogensulfides used proton NMR to investigate the dynamics of anions and cations. wikipedia.org

Probe water-ion interactions: ¹⁷O ssNMR, though requiring isotopic enrichment, is particularly sensitive to the local environment of water molecules and can directly probe the hydrogen-bonding network and coordination to the sodium cation. researchgate.net

These analyses provide definitive structural confirmation that complements data from diffraction methods.

Electronic Spectroscopy (UV-Vis) and Spectrophotometric Analysis

Absorption Characteristics and Electronic Transitions

Aqueous solutions of this compound exhibit a characteristic absorption band in the ultraviolet region of the electromagnetic spectrum. The absorption is primarily due to the hydrosulfide anion (HS⁻), which is the dominant species at neutral to alkaline pH. nih.gov The spectrum typically shows a strong absorption maximum (λ_max) around 230 nm.

This absorption feature is attributed to a specific type of electronic transition. Research indicates that the absorbance is the result of an n→σ * (n-to-sigma-star) transition. pharmatutor.orghnue.edu.vn This involves the excitation of an electron from a non-bonding lone pair (n) on the sulfur atom to an antibonding sigma orbital (σ*) associated with the S-H bond. pharmatutor.orgbspublications.net Such transitions are characteristic of saturated compounds containing heteroatoms with lone pairs.

Table 2: UV-Vis Absorption Data for Hydrosulfide Ion (HS⁻)

Parameter Value Reference
λ_max ~230 nm nih.gov
Molar Absorptivity (ε) Varies with conditions N/A
Electronic Transition n → σ* pharmatutor.orghnue.edu.vn

This table presents the key spectroscopic parameters for the hydrosulfide ion in aqueous solution.

Quantitative Analysis in Mechanistic Studies

The strong and distinct UV absorbance of the hydrosulfide ion provides a straightforward and sensitive method for its quantitative determination in solution, which is highly valuable for mechanistic and kinetic studies. nih.gov Based on the Beer-Lambert Law, the absorbance at the λ_max is directly proportional to the concentration of the HS⁻ ion.

This principle is widely applied to monitor the progress of reactions involving sodium hydrosulfide. For instance, in studies of the reduction of aryl azides by NaSH, the reaction kinetics can be followed by monitoring the decrease in the absorbance of a reactant or the increase in the absorbance of a product over time. nih.gov In one such study, the conversion of an azide (B81097) (λ_max = 326 nm) to an amine (λ_max = 343 nm) in the presence of NaSH was tracked spectrophotometrically, revealing that the reaction is first-order in both the azide and the hydrosulfide ion. nih.gov

To enhance accuracy, a differential measurement technique can be employed. This involves measuring the absorbance of the alkaline sample (where sulfide exists as HS⁻) and then measuring it again after acidification, which converts HS⁻ to H₂S, a species that does not absorb at this wavelength. The difference between the two readings gives the concentration of hydrosulfide, effectively correcting for background absorbance from other interfering substances in the sample.

Table 3: Parameters for Spectrophotometric Analysis of Hydrosulfide

Parameter Description Typical Value/Condition Reference
Analytical Wavelength Wavelength of maximum absorbance for HS⁻. ~230 nm nih.gov
pH Condition pH must be alkaline to ensure sulfide is in the HS⁻ form. pH > 9 bibliomed.org
Calibration Range Linear range where Beer's Law is obeyed. e.g., 0.5–20.0 mg L⁻¹ bioline.org.br
Detection Limit Lowest concentration that can be reliably detected. e.g., 0.16 mg L⁻¹ bioline.org.br

This table outlines typical conditions for the quantitative analysis of hydrosulfide using UV-Vis spectrophotometry.

Computational Chemistry and Theoretical Modeling of Sodium Hydrosulfide Hydrate Systems

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for examining the intrinsic properties of the hydrosulfide (B80085) anion (HS⁻), the reactive component of sodium hydrosulfide, and its interactions with water molecules. These studies provide a detailed picture of the electronic landscape that governs the compound's reactivity.

Electronic Structure and Bonding Analysis

High-level ab initio calculations, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been employed to accurately determine the electronic structure of sulfur-containing species. For instance, studies on related systems like aluminum hydrosulfide (AlSH) have provided benchmarks for understanding the bonding in metal hydrosulfides. tnstate.edu

DFT studies focusing on the hydrosulfide anion (HS⁻) reveal its electronic properties in detail. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. Theoretical calculations indicate that the HOMO-LUMO gap is a critical parameter in determining the kinetic stability of such species. mdpi.com The interaction between HS⁻ and water molecules involves hydrogen bonding, where the sulfur atom can act as a hydrogen bond acceptor. The nature of this interaction is primarily electrostatic, but with some degree of covalent character, which can be quantified through methods like Natural Bond Orbital (NBO) analysis. nih.gov

Table 1: Calculated Electronic Properties of Hydrosulfide-Related Species

PropertyValueMethod/Basis SetSource
Adiabatic Ionization Potential (AlSH)198.5 kcal/molCCSD(T)/aug-cc-pV5Z tnstate.edu
Adiabatic Electron Affinity (AlSH)7.7 kcal/molCCSD(T)/aug-cc-pV5Z tnstate.edu
HOMO-LUMO Gap (H₂S···SO₂)8.24 eVElectron Propagator Theory mdpi.com
Interaction Energy (H₂S-SO₂)2.78 kcal/molCCSD(T)/aug-cc-pVQZ mdpi.com

This table presents a selection of calculated electronic properties for hydrosulfide-related species from various theoretical studies to illustrate the application of quantum chemical methods. The specific values for NaHS·xH₂O would require dedicated computational studies.

Reaction Pathway Energetics and Transition State Characterization

Theoretical studies have been conducted to understand the reaction dynamics of the hydrosulfide ion in aqueous environments. For example, the reaction of cyanohydrins with hydrosulfide has been investigated using DFT to map out the potential energy surface and identify transition states. acs.org These studies show that the presence of explicit water or hydrogen sulfide (B99878) molecules can lower the activation energy barrier for reactions, highlighting the role of the solvent in facilitating chemical transformations. acs.org

The oxidation of hydrogen sulfide and its anion is another area of significant computational research. The reaction with oxidants like hydrogen peroxide or hypochlorous acid involves complex pathways that can be elucidated through the calculation of reaction intermediates and transition state energies. nih.gov These calculations are crucial for understanding the stability and reactivity of sodium hydrosulfide in various chemical environments. For instance, in the Kraft process for papermaking, the hydrosulfide ion participates in the cleavage of lignin-cellulose bonds, a process that can be modeled computationally to optimize reaction conditions. wikipedia.org

Electrostatic Potential Mapping and Reactivity Prediction

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on a molecule and are invaluable for predicting its reactivity. For the hydrosulfide anion, the ESP would show a region of negative potential around the sulfur atom, indicating its nucleophilic character. nih.gov

Studies on the interaction of H₂S with other molecules, such as polycyclic aromatic hydrocarbons, have used ESP maps to understand the nature of the intermolecular forces at play. aip.org In the context of sodium hydrosulfide hydrate (B1144303), the ESP of the HS⁻ ion and its interaction with the positive potential of the sodium ion and the hydrogen atoms of water molecules dictates the structure of the hydrated complex. Furthermore, ESP analysis has been used to investigate the preference of C-H hydrogen bond donors for the hydrosulfide anion, providing insights for the design of selective molecular receptors. nih.gov The anisotropic distribution of the electrostatic potential of the HS⁻ ion influences its orientation in binding events. d-nb.info

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of sodium hydrosulfide in aqueous solutions, providing information on how the ions and water molecules move and interact over time.

Solvation Dynamics and Hydration Shell Structure in Aqueous Media

MD simulations are instrumental in characterizing the hydration shell of ions in solution. For the hydrosulfide anion, simulations would reveal the number of water molecules in its first and subsequent solvation shells, as well as their orientation. researchgate.netnih.gov The structure of these hydration shells is critical as it mediates the interaction of the ion with other species in the solution. researchgate.netnih.gov

Simulations of related systems, such as aqueous solutions of various salts, have shown that ions can significantly alter the structure of water. nist.gov The presence of Na⁺ and HS⁻ ions would disrupt the hydrogen-bonding network of bulk water and establish new ion-water interactions. The number of water molecules in the first solvation shell of Na⁺ has been computationally determined to be between 5.0 and 5.5. nih.gov The solvation of the HS⁻ anion would involve hydrogen bonding between the sulfur atom and the hydrogen atoms of the surrounding water molecules. The dynamics of these hydration shells, including the exchange of water molecules between the shell and the bulk, can be tracked over the course of an MD simulation.

Table 2: Representative Solvation Properties from Molecular Dynamics Simulations

IonCoordination Number (First Solvation Shell)MethodSource
Na⁺5.0 - 5.5CPMD nih.gov
K⁺6.0 - 6.4CPMD nih.gov
Cl⁻6.0 - 6.5CPMD nih.gov

This table shows representative ionic coordination numbers in aqueous solution from Car-Parrinello Molecular Dynamics (CPMD) simulations. Specific values for the hydrosulfide anion would depend on the force field and simulation conditions used.

Interfacial Behavior at Gas-Liquid and Solid-Liquid Boundaries

Molecular dynamics simulations can also probe the behavior of hydrosulfide ions at interfaces, which is relevant to many industrial applications such as mineral flotation and wastewater treatment. mdpi.com Studies on the H₂S-water interface have shown that H₂S molecules tend to accumulate at the interface, affecting properties like the interfacial tension. tandfonline.comresearchgate.net The orientation of the molecules at the interface is not random; the main binding interaction is between the oxygen of water and the hydrogen of H₂S. tandfonline.com

In the context of sodium hydrosulfide hydrate, the dissociated Na⁺ and HS⁻ ions would exhibit specific behaviors at interfaces. For example, at a gas-liquid interface, the distribution and orientation of the ions and their associated hydration shells would differ from the bulk solution. Similarly, at a solid-liquid interface, such as that of a mineral surface in a flotation process, the adsorption of hydrosulfide ions can be modeled to understand the mechanisms of surface modification. mdpi.com These simulations are crucial for optimizing processes where the interfacial properties of sodium hydrosulfide are key to its function.

Diffusion Coefficients and Transport Phenomena in Solution

The transport of species in aqueous sodium hydrosulfide solutions is fundamental to understanding reaction kinetics, mass transfer, and hydrate formation. Diffusion coefficients, which quantify the rate of molecular diffusion, are critical parameters in these models.

Research Findings: Computational and experimental studies have investigated the diffusion of hydrogen sulfide (H₂S) and its corresponding ions in aqueous environments. Molecular dynamics (MD) simulations are a primary tool for calculating transport properties like diffusion coefficients. For instance, the diffusion coefficient of H₂S in water has been determined at various temperatures through such simulations. At 20°C, the H₂S diffusion coefficient is reported as 2 x 10⁻⁵ cm²/s, increasing to 4.62 x 10⁻⁵ cm²/s at 80°C, highlighting the strong temperature dependence of transport phenomena. zarmesh.com

The presence of electrolytes, such as those found in sodium hydrosulfide solutions, significantly impacts diffusion. The concentration of the electrolyte affects the solution's viscosity and density. Studies on the absorption of H₂S into sodium hydroxide (B78521) (NaOH) solutions, which result in the formation of sodium hydrosulfide (NaSH), show that an increase in the initial NaOH concentration leads to higher solution density and viscosity. researchgate.netifpenergiesnouvelles.fr This increased viscosity impedes molecular movement, thereby decreasing the molecular diffusion coefficients of H₂S. researchgate.netifpenergiesnouvelles.fr Similarly, the viscosity of sodium hydrosulfide solutions is known to increase sharply at concentrations above 75% by weight, which would drastically reduce diffusion rates. researchgate.net

Table 1: Diffusion Coefficients of H₂S in Water at Different Temperatures

Temperature (°C) Diffusion Coefficient (cm²/s) Source
20 2.00 x 10⁻⁵ zarmesh.com
80 4.62 x 10⁻⁵ zarmesh.com

Thermodynamic Modeling and Phase Equilibria Prediction

Thermodynamic models are essential for predicting the conditions under which this compound systems are stable and for understanding their phase behavior. This involves modeling hydrate formation, accounting for the non-ideal behavior of electrolyte solutions, applying equations of state for vapor-liquid equilibria, and predicting gas solubility.

Hydrate Formation and Dissociation Conditions in Complex Systems

The presence of sodium hydrosulfide in solution influences the formation and dissociation of hydrogen sulfide (H₂S) clathrate hydrates. As an electrolyte, NaSH acts as a thermodynamic inhibitor, shifting the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures.

Research Findings: Experimental studies have precisely measured the dissociation conditions of H₂S hydrates in the presence of various electrolytes, including sodium chloride (NaCl), which provides a model for the behavior of 1:1 electrolytes like NaSH. researchgate.netresearchgate.net These measurements are typically conducted using techniques like the isochoric pressure search (IPS) method or a more efficient phase boundary dissociation (PBD) method in high-pressure cells. researchgate.netacs.org

Data shows that for H₂S hydrates in electrolyte solutions, dissociation temperatures range from 273.4 to 298.8 K at pressures between 1.13 and 21.90 bar, depending on the salt concentration. researchgate.net The inhibitory effect of electrolytes on H₂S hydrate formation generally follows the order: MgCl₂ > NH₄Cl > NaCl > KCl. researchgate.netresearchgate.net This inhibition occurs because the ions interact strongly with water molecules, reducing the water activity and making it less favorable for water to form the cage-like hydrate structures. The dissociation enthalpies of H₂S hydrate in these electrolyte solutions have been calculated to be in the range of 57.7 to 71.5 kJ/mol. researchgate.netresearchgate.net

Thermodynamic models for predicting these conditions often use the van der Waals-Platteeuw (vdW-P) model to describe the solid hydrate phase. researchgate.netmdpi.com This statistical thermodynamic model calculates the chemical potential of water in the hydrate lattice based on the interaction of guest molecules (like H₂S) within the water cages.

Table 2: H₂S Hydrate Dissociation Conditions in Aqueous NaCl Solutions

NaCl Conc. (wt%) Temperature (K) Pressure (MPa) Source
10.0 283.15 1.29 acs.org
10.0 285.85 1.83 acs.org
3.4 - 20.0 273.4 - 298.8 0.113 - 2.19 researchgate.net

Activity Coefficient Models for Electrolyte Solutions

Aqueous solutions of sodium hydrosulfide are non-ideal electrolyte solutions. Accurately modeling phase equilibria requires activity coefficient models to account for the deviation from ideal behavior caused by intermolecular and ionic interactions.

Research Findings: The Pitzer model is a widely used and highly successful framework for calculating activity coefficients in electrolyte solutions, including those containing species relevant to NaSH systems. ifpenergiesnouvelles.frresearchgate.nettue.nl The Pitzer equations are an extension of the Debye-Hückel model, adding terms to account for binary and ternary interactions between specific ions over a wide range of concentrations. tue.nl In the context of H₂S solubility in brines, the Pitzer model is used to determine the activity coefficients of H₂S in NaCl solutions and the activity of water. ifpenergiesnouvelles.frresearchgate.net

Other models, such as the UNIQUAC (Universal Quasi-Chemical Activity Coefficient) model, are used for systems containing molecular inhibitors like alcohols, while the Debye-Hückel model may be applied for electrolyte solutions, particularly at lower concentrations. scielo.brcopernicus.org For modeling H₂S-H₂O-NaCl systems, thermodynamic approaches often combine an equation of state for the vapor phase with an activity coefficient model for the liquid phase. ifpenergiesnouvelles.fr The Pitzer model is essential in this framework for the aqueous phase, allowing for the accurate prediction of properties like water activity, which is crucial for hydrate stability calculations. ifpenergiesnouvelles.frresearchgate.net

Equations of State Application for Vapor-Liquid Equilibria

Equations of state (EOS) are fundamental to modeling the vapor-liquid equilibria (VLE) in systems containing sodium hydrosulfide. The vapor phase above an aqueous NaSH solution contains H₂S and water vapor, and an EOS is required to calculate the fugacities of these components, which is a measure of their chemical potential. ausimm.com

Research Findings: Several types of EOS have been applied to H₂S-containing systems. An unsymmetric thermodynamic model for the H₂O-H₂S-NaCl system describes the vapor phase with a cubic EOS, while the liquid phase is handled with Raoult's and Henry's laws combined with a Redlich-Kister model for activity coefficients. ifpenergiesnouvelles.fr

More advanced and accurate models utilize a Helmholtz free energy-based EOS. zarmesh.comresearchgate.net An EOS explicit in Helmholtz free energy has been developed for the H₂S-H₂O mixture, which can be combined with Pitzer activity coefficient models to predict H₂S solubility and water content in the vapor phase of the H₂S-H₂O-NaCl system with high accuracy. zarmesh.com The Statistical Associating Fluid Theory (SAFT) provides another powerful EOS framework. A SAFT-based EOS has been used to study the phase equilibria of the quaternary H₂S–CO₂–H₂O–NaCl system at temperatures up to 200°C and pressures up to 600 bar, which is critical for applications like geological carbon sequestration. diva-portal.org These sophisticated EOS models, when properly parameterized, can accurately reproduce VLE data, including H₂S solubility in the liquid phase and water content in the vapor phase. zarmesh.com

Prediction of Gas Solubility in Aqueous Solutions and Brines

The solubility of hydrogen sulfide gas in aqueous solutions is a key parameter in the thermodynamics of sodium hydrosulfide systems. The presence of salts like NaSH significantly affects this solubility.

Research Findings: The solubility of H₂S in water is dependent on temperature, pressure, and the composition of the solution. nih.gov The addition of salts to water generally decreases the solubility of H₂S, a phenomenon known as the "salting-out" effect. researchgate.netnist.govrsc.org This occurs because the ions from the salt (e.g., Na⁺ and Cl⁻) hydrate, reducing the amount of "free" water available to dissolve the gas. researchgate.net

Thermodynamic models have been developed to predict H₂S solubility over wide ranges of temperature, pressure, and salt concentration. researchgate.netresearchgate.net These models typically couple a highly accurate multiparametric EOS for the pure components (H₂S and H₂O) with a Pitzer interaction model to account for the salt effect on the activity coefficients of H₂S in the aqueous phase. researchgate.net Such models can reproduce experimental solubility data with mean relative deviations comparable to the experimental uncertainty. researchgate.net For the H₂S–H₂O–NaCl system, models have been developed that are valid up to high temperatures (320°C), pressures (300 bar), and NaCl concentrations (6 m). ifpenergiesnouvelles.frresearchgate.net Computational methods like Gibbs ensemble Monte Carlo simulations have also been used to predict the salting-out effect by modeling intermolecular interactions directly. rsc.org

Force Field Development and Parameterization for Simulation Studies

Molecular dynamics (MD) and Monte Carlo (MC) simulations rely on force fields—a set of potential energy functions and associated parameters—to describe the interactions between atoms and molecules. The accuracy of any simulation is critically dependent on the quality of the force field used.

Research Findings: Developing a force field for a complex system like this compound involves parameterizing bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions. The non-bonded terms are particularly crucial for describing condensed-phase properties and intermolecular interactions. These interactions are often modeled using a combination of a Lennard-Jones potential and Coulomb interactions for atomic point charges. rsc.orgmatsci.org

For systems involving H₂S and electrolytes like NaCl, simulations have been performed using existing force fields. rsc.org The interactions between unlike species are typically estimated using combining rules (e.g., Lorentz-Berthelot) without specific adjustable parameters. rsc.org General-purpose force fields like CHARMM, AMBER, and OPLS-AA are widely used for biomolecular and organic systems and provide a basis for parameterizing new molecules. acs.orgsci-hub.senih.gov The process often involves fitting parameters to reproduce high-level quantum mechanical calculations or experimental data, such as gas-phase geometries, vibrational spectra, and thermodynamic properties like heats of formation or solvation free energies. sci-hub.se

Specifically for ionic solutions, force field parameterization must accurately capture ion-water and ion-ion interactions. Polarizable force fields, which account for the induction effects by using methods like Drude oscillators, offer higher accuracy for ionic systems compared to fixed-charge models, though at a greater computational cost. acs.org While specific force fields exclusively parameterized for this compound systems are not widely documented, the principles and parameters from studies on H₂S-H₂O-NaCl systems and general electrolyte force fields provide the foundation for such simulation studies. rsc.orgacs.org

Applications in Advanced Chemical and Environmental Technologies

Role in Specialized Polymerization Techniques and Advanced Material Synthesis

Sodium hydrosulfide (B80085) hydrate (B1144303) serves as a key building block in the synthesis of advanced polymers and the fabrication of nanostructured materials, primarily by introducing sulfur into their structures.

Sodium hydrosulfide hydrate is utilized as a sulfur source for the production of sulfur-containing polymers, such as polyarylene sulfides (PAS). google.com These polymers are known for their high thermal stability and chemical resistance. In the synthesis of PAS, a dihalogenated aromatic compound is reacted with sodium hydrosulfide in a polar organic solvent. google.com The hydrosulfide anion (HS⁻) acts as a nucleophile, displacing the halogens and forming thioether linkages that constitute the polymer backbone. The hydrate form of sodium hydrosulfide can be used, with a dehydration step often preceding the polymerization reaction. google.com This method provides a direct way to incorporate sulfur atoms into the polymer structure, leading to materials with desirable properties for demanding applications.

The general reaction can be represented as:

n X-Ar-X + n NaSH → [-Ar-S-]n + n NaX + n HX

Where Ar represents an aromatic group and X is a halogen.

Research has also explored the use of sodium hydrosulfide in the synthesis of other sulfur-rich polymers. atamanchemicals.com These materials are of interest for applications in electronics, optics, and energy storage. The ability to precisely introduce sulfur moieties allows for the tailoring of the polymer's refractive index, conductivity, and affinity for metal ions. rsc.org

Table 1: Examples of Sulfur-Containing Polymers Synthesized Using Sodium Hydrosulfide

Polymer ClassMonomersKey Properties of the Polymer
Polyarylene Sulfides (PAS)Dihalogenated aromatic compoundsHigh thermal stability, chemical resistance, inherent flame retardancy
PolysulfidesDihalogenated alkanes or alkenesHigh chemical resistance, used in sealants and rubbers
ThioamidesAldehydes and amines (in reactions where NaSH can be a sulfur source)Coordination with metal ions, potential for hydrogen bonding

Fabrication of Nanostructured Surfaces via Metal Coordination

This compound plays a crucial role in the bottom-up fabrication of nanostructured surfaces through the precipitation of metal sulfides. The hydrosulfide ion reacts with various metal salts in solution to form insoluble metal sulfide (B99878) nanoparticles. richase.com These nanoparticles can then be deposited onto a substrate to create a nanostructured surface with specific functionalities.

The general precipitation reaction is:

M²⁺ + 2NaSH → MS₂ + 2Na⁺ + H₂S

or

M⁺ + NaSH → MS + Na⁺ + H₂S

By controlling reaction conditions such as precursor concentration, temperature, and pH, the size, shape, and crystallinity of the metal sulfide nanoparticles can be tailored. This control is essential for tuning the optical, electronic, and catalytic properties of the resulting nanostructured surface. For instance, thin films of cadmium sulfide (CdS) or zinc sulfide (ZnS) nanoparticles, which have applications in photovoltaics and photocatalysis, can be prepared using this method. The coordination of the sulfide ions to the metal centers on the substrate is a key step in the growth of these nanostructured films.

Contributions to Heterogeneous Catalysis Research

This compound is involved in the preparation and modification of heterogeneous catalysts, particularly those based on metal sulfides.

Metal sulfide catalysts are important in many industrial processes, including hydrodesulfurization (HDS) in the refining of petroleum. wikipedia.org this compound can be used as a sulfur source to prepare these catalysts. For example, a metal oxide support can be impregnated with a solution of a metal salt and then treated with a solution of this compound. This results in the formation of finely dispersed metal sulfide particles on the support surface.

The surface of existing catalysts can also be modified using sodium hydrosulfide. This treatment can introduce sulfur onto the catalyst surface, which can alter its activity and selectivity. In some cases, the sulfidation of a metal catalyst can enhance its performance by creating new active sites or by preventing unwanted side reactions.

Table 2: Role of Sodium Hydrosulfide in Catalyst Preparation

Catalyst TypePreparation/Modification MethodPurpose of using Sodium Hydrosulfide
Supported Metal SulfidesImpregnation of a support with a metal salt followed by treatment with NaSH solution.To form active metal sulfide nanoparticles on the support.
Bimetallic Sulfide CatalystsCo-precipitation of metal salts with NaSH.To create catalysts with synergistic effects between the two metals.
Surface-Modified Metal CatalystsTreatment of a reduced metal catalyst with a dilute NaSH solution.To introduce sulfur onto the surface to modify catalytic properties.

Role in Specific Catalytic Reaction Pathways

While this compound is not typically a catalyst itself, its role in catalyst preparation means it is integral to specific catalytic reaction pathways. The metal sulfide catalysts prepared using sodium hydrosulfide are crucial for hydrotreating reactions. In hydrodesulfurization, these catalysts facilitate the removal of sulfur from organosulfur compounds in petroleum feedstocks by breaking carbon-sulfur bonds and converting the sulfur to hydrogen sulfide. wikipedia.org The nature of the metal sulfide active sites, which are formed with the help of the hydrosulfide precursor, is critical to the efficiency of this process.

Utilization in Green Chemistry Methodologies

This compound finds application in several green chemistry methodologies, primarily due to its role in waste treatment and as a reducing agent.

One of the most significant environmental applications of sodium hydrosulfide is in the treatment of industrial wastewater. It is an effective precipitating agent for heavy metal ions such as copper, lead, mercury, and zinc. hpmcmanufacturer.comchemimpex.com By adding sodium hydrosulfide to wastewater, these toxic metals are converted into their highly insoluble sulfide forms, which can then be easily removed by filtration or sedimentation. genesisenergy.com This process is a cornerstone of effluent treatment in industries such as mining and metal finishing, helping to prevent the release of toxic metals into the environment. atamanchemicals.com

In the realm of organic synthesis, sodium hydrosulfide can be used as a reducing agent. ruisterchem.com For certain reactions, it can be a more environmentally benign alternative to other reducing agents that may produce more hazardous byproducts. Its use in the synthesis of sulfur-containing organic compounds can also be part of a green chemistry approach if it allows for a more atom-economical or energy-efficient reaction pathway. chemimpex.com

Furthermore, the production of sodium hydrosulfide itself can be integrated into green industrial processes. For example, it can be produced by scrubbing hydrogen sulfide, a toxic byproduct of many industrial processes, from vent streams with sodium hydroxide (B78521). atamanchemicals.comgenesisenergy.com This not only prevents the release of hydrogen sulfide into the atmosphere but also converts a waste product into a valuable chemical. genesisenergy.com

Sustainable Synthetic Routes Using Hydrosulfide as a Reagent

This compound serves as a key reagent in sustainable synthetic chemistry, particularly in the production of organosulfur compounds. Its application facilitates the creation of valuable chemicals for the pharmaceutical and agrochemical industries through routes that are often more efficient and generate less waste compared to traditional methods. atamanchemicals.com

The hydrosulfide ion is a strong nucleophile, making it effective for introducing sulfur into organic molecules. atamanchemicals.com This reactivity is harnessed in the synthesis of thiols (mercaptans), sulfides, and sulfonates, which are crucial intermediates in the manufacturing of various drugs and pesticides. atamanchemicals.com For instance, NaSH can be used as a sulfur nucleophile to induce C-S bond formation in α,β-dichloro vinyl ketones, leading to the creation of 5- to 8-membered cyclic thioethers. atamanchemicals.com

Research has also explored its use as a sodium precursor for the low-cost, solution-based synthesis of advanced materials like Na₃SbS₄, a promising solid-state electrolyte for sodium-ion batteries. researchgate.net This approach represents a more sustainable pathway to producing components for next-generation energy storage, moving away from more energy-intensive methods. researchgate.net The use of NaSH in these synthetic routes aligns with the principles of green chemistry by enabling efficient transformations and the development of materials with improved environmental performance.

Reduction of Waste Streams in Industrial Processes

The integration of sodium hydrosulfide into industrial processes contributes to the reduction of waste streams and promotes a circular economy. globalgrowthinsights.comimarcgroup.com Its efficacy in waste treatment and resource recovery minimizes the environmental burden of industrial activities. imarcgroup.com Byproducts from industrial processes that use NaSH can often be recovered and reused, further reducing waste. baijinchemical.com

In the context of sustainability, NaSH facilitates effective waste treatment by minimizing the toxic load in effluents. imarcgroup.com For example, flue gas containing hydrogen sulfide (H₂S), a harmful industrial byproduct, can be absorbed into a sodium hydroxide solution to synthesize NaSH. researchgate.net This not only prevents the release of toxic H₂S into the atmosphere but also converts a waste product into a valuable chemical reagent that can be used for metal recovery or other applications. researchgate.net This approach supports resource efficiency and is integral to closed-loop chemical processing. imarcgroup.com

Furthermore, in processes like mining, NaSH allows for the selective recovery of minerals, which is an economically viable way to enhance resource efficiency. imarcgroup.com Its role in precipitating heavy metals from wastewater is another key application that transforms a hazardous waste stream into a manageable solid, thereby cleaning the water for potential reuse and preventing pollution. genesisenergy.comhpmcmanufacturer.com

Advanced Wastewater Treatment and Environmental Remediation

Sodium hydrosulfide is a critical tool in modern wastewater treatment and environmental remediation, primarily due to its ability to precipitate heavy metals and reductively transform persistent organic pollutants.

Mechanisms of Heavy Metal Precipitation and Removal

Sodium hydrosulfide is highly effective for removing heavy and toxic metals from wastewater through precipitation. genesisenergy.comatamanchemicals.com The fundamental mechanism involves a chemical reaction between the hydrosulfide ions (HS⁻) from NaSH and dissolved heavy metal ions (represented as M²⁺) in the wastewater. This reaction converts the soluble metal ions into insoluble solid metal sulfide compounds (MS), which can then be easily separated from the water via sedimentation or filtration. hpmcmanufacturer.comwaterandwastewater.com

The general precipitation reaction can be represented as: NaSH + M²⁺ → MS(s) + Na⁺ + H⁺ researchgate.net

Sulfide precipitation is a robust alternative to hydroxide precipitation because metal sulfides are often significantly less soluble than their corresponding metal hydroxides over a broad pH range. deu.edu.tr This lower solubility allows for more complete removal of metals to meet stringent environmental discharge limits. NaSH is effective in precipitating a wide array of heavy metals, including lead, copper, silver, cadmium, zinc, mercury, and nickel. hpmcmanufacturer.comdeu.edu.tr

The process is highly reactive, and the precipitation of metals as sulfides generally occurs at lower pH values than precipitation as hydroxides, which can reduce the need for significant pH adjustment and lower chemical costs. deu.edu.trmdpi.com

Below is an interactive data table summarizing the solubility product constants (Ksp) for various metal sulfides, illustrating their low solubility, which is the basis for their effective removal from wastewater.

Reductive Transformation of Persistent Organic Pollutants

Sodium hydrosulfide's strong reducing properties make it a candidate for the remediation of wastewater contaminated with persistent organic pollutants (POPs). globalgrowthinsights.comhpmcmanufacturer.com As a powerful reducing agent, NaSH can chemically transform certain recalcitrant organic compounds into less toxic or more biodegradable forms. hpmcmanufacturer.com This is particularly relevant for pollutants containing oxidized functional groups or those susceptible to nucleophilic attack by the hydrosulfide ion.

While specific research detailing the reductive transformation of a wide range of POPs by this compound is specialized, its known reactivity suggests potential pathways for the degradation of compounds such as certain chlorinated hydrocarbons. researchgate.net The hydrosulfide ion can participate in nucleophilic substitution reactions, displacing halogen atoms from organohalogen compounds, a critical step in their detoxification. This process, known as reductive dehalogenation, can reduce the toxicity and persistence of these pollutants in the environment.

Sulfur Recovery and Resource Utilization from Effluents

Industrial effluents, particularly from the paper, pharmaceutical, and mining industries, can contain high concentrations of sulfur compounds. uab.cat Instead of simply treating these effluents as waste, there is a growing focus on recovering sulfur as a valuable resource, aligning with circular economy principles. uab.catstanford.edu When sodium hydrosulfide is used in wastewater treatment, or when wastewater itself contains sulfides, technologies exist to recover elemental sulfur. uab.cat

One approach involves the controlled oxidation of hydrogen sulfide (derived from hydrosulfide) to elemental sulfur. clausiuspress.com The Claus process, for example, is a widely used industrial method to recover elemental sulfur from gaseous hydrogen sulfide streams. clausiuspress.comresearchgate.netpatsnap.com This process involves the thermal oxidation of a portion of the H₂S to sulfur dioxide (SO₂), which then reacts with the remaining H₂S to produce elemental sulfur and water. clausiuspress.comresearchgate.net

Recovered sulfur has significant industrial applications; it can be reused as a fertilizer, in the production of sulfuric acid, or reincorporated into the manufacturing lines of other industries. uab.catclausiuspress.comaxens.net This not only mitigates the environmental impact of sulfur-rich wastewater but also creates economic value from a waste stream. uab.catpatsnap.com

Chemical Pulping and Delignification Mechanisms in the Paper Industry

Sodium hydrosulfide is a cornerstone chemical in the pulp and paper industry, specifically in the Kraft (or sulfate) pulping process. globalgrowthinsights.comgenesisenergy.combaijinchemical.com This process is the dominant method for converting wood into wood pulp, which consists of nearly pure cellulose fibers for paper production. wikipedia.org The primary goal of Kraft pulping is delignification—the removal of lignin, a complex polymer that binds cellulose fibers together in wood. baijinchemical.comwjarr.com

NaSH is a key component of the cooking liquor, known as "white liquor," which also contains sodium hydroxide (NaOH). wikipedia.orgpulppapermill.com In this highly alkaline and reducing environment, the hydrosulfide (SH⁻) and hydroxide (OH⁻) ions work synergistically to break down and dissolve the lignin, as well as about half of the hemicelluloses, leaving the cellulose fibers largely intact. baijinchemical.compulppapermill.com

The delignification mechanism involves the following key actions:

Cleavage of Lignin Bonds : The strong nucleophilic hydrosulfide ions attack and cleave the ether linkages (specifically α- and β-aryl ether bonds) that are prevalent within the complex lignin polymer. baijinchemical.compulppapermill.com

Prevention of Condensation : A crucial role of the hydrosulfide ion is to prevent undesirable condensation reactions. pulppapermill.com It reacts with and blocks reactive groups on the lignin fragments, which would otherwise polymerize into larger, insoluble molecules that are difficult to remove. This reaction produces thiolignin, a compound that is readily soluble in the alkaline solution. pulppapermill.com

Enhanced Delignification Rate : The presence of sulfide, provided by NaSH, accelerates the rate of delignification compared to using sodium hydroxide alone. baijinchemical.com This leads to higher pulping efficiency, reduced cooking times, and pulp with superior strength properties, which is why the process is named "Kraft," the German word for strength. baijinchemical.comwikipedia.orgpulppapermill.com

Sodium hydrosulfide is also used as a "make-up" chemical to replenish sulfur lost in the process, ensuring the cooking liquor maintains its required sulfidity for effective pulping. genesisenergy.comatamanchemicals.com

The table below summarizes the roles of the primary chemicals in the Kraft pulping process.

Kraft Process Chemistry and Lignin Breakdown Pathways

Sodium hydrosulfide is a critical chemical reagent in the pulp and paper industry, particularly within the Kraft (or sulfate) process. baijinchemical.com This process is designed to separate lignin, a complex organic polymer that binds cellulose fibers in wood, from the desired cellulose fibers. baijinchemical.comresearchgate.net The active chemical agent in this process is the hydrosulfide ion (HS-), which is present in the cooking liquor, often referred to as "white liquor," alongside sodium hydroxide (NaOH). researchgate.netresearchgate.netijaers.com

The high nucleophilicity of the hydrosulfide ion makes it exceptionally effective at cleaving the chemical bonds within the lignin structure, especially the prevalent β-aryl ether linkages. ncsu.edu This chemical breakdown depolymerizes the lignin, rendering it soluble in the alkaline solution. researchgate.net The reaction proceeds under high temperature and pressure, where hydrosulfide ions attack the methoxy groups of the lignin polymer. ijaers.com This reaction leads to the formation of smaller, soluble lignin fragments and sulfur-containing organic compounds, effectively separating the lignin from the cellulose. baijinchemical.comijaers.com The synergistic action of sodium hydrosulfide and sodium hydroxide creates a highly alkaline and reducing environment that accelerates this lignin degradation, enhancing the efficiency of the pulping process. baijinchemical.com

Table 1: Key Chemical Reactions in Kraft Lignin Breakdown

Reactant Role in Process Chemical Action
Sodium Hydrosulfide (NaHS) Primary Delignification Agent Provides highly nucleophilic hydrosulfide ions (HS-) that cleave ether bonds in the lignin polymer. baijinchemical.comncsu.edu
Sodium Hydroxide (NaOH) Alkaline Environment Maintains high pH, aiding in the solubilization of degraded lignin fragments and swelling wood fibers. baijinchemical.comresearchgate.net

| Lignin | Target Polymer | The complex, high-molecular-weight polymer that is broken down and removed from the wood pulp. baijinchemical.com |

Enhancing Pulp Quality and Brightness through Hydrosulfide Chemistry

The efficiency of lignin removal directly correlates with the final quality of the paper pulp. By effectively breaking down and removing lignin, sodium hydrosulfide plays a crucial role in enhancing pulp purity and brightness. baijinchemical.comjamgroupco.com The removal of lignin, which is dark in color, is the primary reason for the increased whiteness of the resulting pulp. baijinchemical.com

Beyond initial pulping, sodium hydrosulfide is also utilized in bleaching stages to eliminate residual lignin, further improving the brightness and cleanliness of the pulp. baijinchemical.com The resulting cellulose fibers are not only purer but also stronger and more flexible, which contributes to the tensile strength of the final paper product. baijinchemical.comjamgroupco.com This delignification process is essential for producing high-quality paper suitable for a variety of applications, from printing to packaging. jamgroupco.comfortunebusinessinsights.com

Mineral Flotation and Extraction in Mining Industry

In the mining sector, this compound is an indispensable reagent for the process of froth flotation, a method used to separate valuable minerals from ore. jamgroupco.comsodiumhydrosulfide.comcamachem.com Its primary function is to act as a flotation agent that selectively modifies the surface properties of minerals. sodiumhydrosulfide.com This application is particularly prominent in the extraction of copper and molybdenum sulfide ores. sodiumhydrosulfide.com It is also used to activate oxide mineral species, making their separation via flotation possible. jamgroupco.comcamachem.com In hydrometallurgical processes, sodium hydrosulfide can also be employed as a precipitant to selectively remove and recover heavy metal ions, such as copper, nickel, and zinc, from solution by forming insoluble sulfides. richase.com

Surface Chemistry and Selective Separation Mechanisms

The mechanism of action for sodium hydrosulfide in mineral flotation is rooted in surface chemistry. Flotation separates minerals based on their hydrophobicity (tendency to repel water). sodiumhydrosulfide.com Sodium hydrosulfide is used to selectively induce hydrophobicity on the surface of targeted minerals. sodiumhydrosulfide.com

For oxide ores, the process is known as sulfidization. Sodium hydrosulfide introduces sulfur onto the mineral surface, creating a sulfide-like layer. taylorandfrancis.com This sulfidized surface is more hydrophobic and can more readily adsorb collector chemicals (e.g., xanthates), which are necessary to render the mineral particle sufficiently hydrophobic to attach to air bubbles and float. taylorandfrancis.com This allows for the separation of oxide minerals that would otherwise not be amenable to flotation. taylorandfrancis.com

In the selective separation of different sulfide minerals, such as separating molybdenite from copper sulfides, sodium hydrosulfide acts as a depressant. researchgate.net The hydrosulfide ions (HS⁻) preferentially adsorb onto the surface of copper sulfide minerals like chalcopyrite. researchgate.net This adsorption makes the copper sulfide surface more hydrophilic (water-attracting), preventing it from floating and allowing the naturally more hydrophobic molybdenite to be recovered in the froth. researchgate.net The effectiveness of this separation is dependent on the concentration of sodium hydrosulfide, which influences the specific chemical species that form on the mineral surfaces. researchgate.net

Table 2: Role of Sodium Hydrosulfide in Mineral Flotation

Mineral Type Mechanism Effect on Mineral Surface Result
Oxide Minerals (e.g., Copper Oxides) Sulfidization Adsorption of sulfur creates a sulfide-like, hydrophobic surface. taylorandfrancis.com Enables flotation and recovery of the mineral. jamgroupco.com

| Sulfide Minerals (e.g., Copper Sulfides) | Depression | Preferential adsorption of hydrosulfide ions creates a hydrophilic surface. researchgate.net | Prevents flotation, allowing for selective separation from other minerals like molybdenite. researchgate.net |

Role in Plant Stress Physiology Research (as H2S donor)

In the field of plant science, this compound is widely used as a simple and effective laboratory donor of hydrogen sulfide (H₂S). nih.govoup.com H₂S has been identified as a critical gasotransmitter, a type of signaling molecule, that plays a regulatory role in numerous physiological processes in plants. frontiersin.orgresearchgate.net Research has demonstrated that H₂S is involved in mediating plant responses to a wide array of abiotic stresses, including drought, salinity, and extreme temperatures. nih.govoup.comfrontiersin.org

Modulation of Osmotic Adjustment Substances in Plants

One of the key mechanisms by which plants tolerate stresses like drought and high salinity is through osmotic adjustment. This involves the accumulation of solutes, or osmolytes, to maintain cellular water potential and turgor. As an H₂S donor, sodium hydrosulfide has been shown to trigger the accumulation of these osmotic adjustment substances. researchgate.net

Studies have shown that treating plants with sodium hydrosulfide under stress conditions leads to an increased concentration of key osmolytes. nih.govresearchgate.net These include:

Proline: A critical amino acid that accumulates in plants under osmotic stress. NaHS treatment has been found to significantly increase proline content in plants like millet and Brassica napus subjected to salt and drought stress, respectively. nih.govkoreascience.kr

Soluble Sugars and Proteins: These compounds also contribute to the cellular osmotic potential. Research on cucumber explants under salt stress demonstrated that NaHS treatment increased the content of soluble sugars and proteins. mdpi.com

By modulating the levels of these osmolytes, H₂S helps plants to maintain water balance and protect cellular structures from damage caused by dehydration or ion toxicity. researchgate.netkoreascience.kr

Regulation of Antioxidant Enzyme Activity and Oxidative Stress Mitigation in Plants

Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause significant oxidative damage to lipids, proteins, and nucleic acids. koreascience.krresearchgate.net Plants possess an intricate antioxidant defense system to counteract this oxidative stress. H₂S, delivered via sodium hydrosulfide, has been shown to be a potent regulator of this system. researchgate.netnih.gov

Application of sodium hydrosulfide has been demonstrated to mitigate oxidative damage by enhancing the plant's endogenous antioxidant capacity. mdpi.comresearchgate.net This is achieved through the upregulation of various antioxidant enzymes, including:

Superoxide (B77818) Dismutase (SOD)

Catalase (CAT)

Ascorbate Peroxidase (APX)

Peroxidase (POD)

Table 3: Effects of NaHS (as an H₂S Donor) on Plants Under Abiotic Stress

Plant Species Stress Type Observed Physiological Effect Reference
Foxtail Millet Salinity Increased proline content and antioxidant enzyme activity. nih.gov
Brassica napus Drought Enhanced proline accumulation, reduced lipid peroxidation. koreascience.kr
Wheat Heat Increased activity of SOD, CAT, and APX; reduced H₂O₂ and MDA. researchgate.net
Cucumber Salinity Increased soluble sugars/proteins; enhanced antioxidant enzyme activity. mdpi.com

| Tobacco | Drought | Higher activities of antioxidant enzymes. | researchgate.net |

Future Research Directions and Emerging Frontiers

Development of Novel Hydrosulfide-Based Reagents

While sodium hydrosulfide (B80085) is a widely used source of the hydrosulfide anion (SH⁻), its utility can be limited by its rapid and uncontrolled release of hydrogen sulfide (B99878) (H₂S). nih.gov This has spurred research into the design and synthesis of novel hydrosulfide-based reagents that offer controlled and targeted delivery of H₂S or the hydrosulfide ion. These next-generation reagents are crucial for applications requiring precise chemical reactions and for harnessing the biological signaling roles of H₂S. researchgate.netnih.gov

Current research focuses on several classes of H₂S donors, each with distinct release mechanisms. These include thiol-activated donors, photo-caged donors, and enzyme-activated donors, which offer spatial and temporal control over H₂S release. researchgate.netnih.gov The development of these sophisticated molecules is a rapidly growing area of chemical biology and medicinal chemistry. nih.gov

Reagent ClassRelease TriggerPotential AdvantagesResearch Focus
Inorganic Sulfide Salts (e.g., NaHS)Dissolution in aqueous solutionSimple, readily availableOvercoming rapid, uncontrolled release
Thiol-Activated DonorsPresence of biological thiolsTargeted release in specific biological environmentsDesign of donors with varying sensitivities to different thiols
Photo-Caged DonorsSpecific wavelengths of lightHigh spatial and temporal controlDevelopment of donors responsive to biocompatible light sources
Enzyme-Activated DonorsSpecific enzymatic activityCell- or tissue-specific releaseIdentification of novel enzyme-substrate pairs for H₂S delivery
pH-Sensitive DonorsChanges in pHRelease in specific cellular compartments or diseased tissuesTuning the pH sensitivity for targeted applications

The development of these novel reagents is expected to open new avenues for the therapeutic application of H₂S in a variety of diseases, as well as for its use as a precise chemical tool in organic synthesis. nih.govresearchgate.net

Exploration of New Catalytic Applications

Sodium hydrosulfide has long been employed in various industrial processes, such as in the mining industry as a flotation agent and in the petrochemical industry for desulfurization. anhaochemical.combaijinchemical.com However, its potential as a catalyst in a broader range of chemical transformations is an area of active exploration. The hydrosulfide ion is a strong nucleophile and a reducing agent, properties that can be harnessed for novel catalytic cycles. chentaochem.comruisterchem.com

Future research in this area is likely to focus on:

Organic Synthesis: Developing new synthetic methodologies where sodium hydrosulfide or its derivatives catalyze reactions such as C-S bond formation, reduction of functional groups, and polymerization. ruisterchem.com Its use in the synthesis of sulfur-containing dyes and pharmaceuticals is already established, but there is potential for expansion. chentaochem.com

Biocatalysis: Investigating the role of hydrosulfide in enzymatic reactions and designing artificial enzyme systems that utilize hydrosulfide for catalytic turnover.

Environmental Catalysis: Exploring the use of sodium hydrosulfide in the catalytic degradation of pollutants and in waste valorization processes. Its role in precipitating heavy metals from wastewater is a well-known application that could be expanded to other environmental remediation technologies. anhaochemical.comchentaochem.com

The catalytic potential of sodium hydrosulfide is underscored by its reactivity and the unique properties of the sulfur atom. A deeper understanding of its reaction mechanisms will be key to unlocking new catalytic applications.

Advancements in In Situ Characterization Techniques

A significant challenge in studying the chemistry of sodium hydrosulfide hydrate (B1144303) is the transient and reactive nature of the species involved in its reactions. Traditional analytical techniques often fail to capture the dynamic processes that occur in solution. The advancement of in situ characterization techniques is therefore crucial for gaining a more profound understanding of its behavior.

Techniques such as operando X-ray diffraction (XRD), Raman spectroscopy, and X-ray absorption spectroscopy (XAS) are becoming increasingly important for probing chemical reactions in real-time. atomfair.comrsc.org These methods allow researchers to observe the formation and transformation of intermediates, identify active catalytic species, and elucidate reaction mechanisms under actual operating conditions. atomfair.comresearchgate.net

In Situ TechniqueInformation ProvidedApplication to Sodium Hydrosulfide Research
Operando X-ray Diffraction (XRD)Crystalline phase transformationsStudying the hydration and dehydration processes of sodium hydrosulfide hydrate; monitoring the precipitation of metal sulfides. atomfair.com
Raman SpectroscopyMolecular vibrations, identification of soluble speciesDetecting and quantifying polysulfides and other sulfur species in solution; studying the interaction of hydrosulfide with other molecules. atomfair.com
X-ray Absorption Spectroscopy (XAS)Electronic structure, oxidation state, local coordinationProbing the electronic changes in metal centers during catalytic reactions involving hydrosulfide; identifying the nature of sulfur-metal bonds. atomfair.com

The application of these advanced techniques to the study of this compound will provide unprecedented insights into its reactivity, which is essential for the rational design of new materials and processes.

Integration of Multiscale Modeling Approaches

Computational modeling and simulation are powerful tools for complementing experimental studies and providing predictive insights into complex chemical systems. Multiscale modeling, which combines different levels of theory to simulate phenomena across various length and time scales, is a particularly promising approach for studying this compound.

Process simulation software is already being used to model and optimize the industrial production of sodium hydrosulfide, allowing for the manipulation of variables such as reactor volume and reactant concentrations to maximize product yield and purity. processengr.comprocessengr.com Future research will likely see the integration of more fundamental modeling techniques, such as:

Quantum Mechanics (QM): To study the electronic structure and reactivity of the hydrosulfide ion and its interactions with other molecules at the atomic level.

Molecular Dynamics (MD): To simulate the behavior of this compound in solution, including its dissolution, hydration, and transport properties.

Process Modeling: To simulate entire industrial processes involving sodium hydrosulfide, from reaction kinetics to reactor design and optimization. processengr.comprocessengr.com

By integrating these different modeling approaches, researchers can build a comprehensive understanding of this compound, from its fundamental chemical properties to its behavior in large-scale industrial applications.

Interdisciplinary Research with Materials Science and Environmental Engineering

The unique properties of sodium hydrosulfide make it a valuable compound at the intersection of materials science and environmental engineering. Future research in this area will likely focus on leveraging its reactivity for the development of novel materials and sustainable environmental technologies.

In materials science , sodium hydrosulfide can serve as a precursor for the synthesis of a wide range of metal sulfide materials. These materials have diverse applications in areas such as:

Electronics and Optoelectronics: As semiconductors, photodetectors, and components of solar cells.

Energy Storage: As electrode materials in batteries and supercapacitors. researchgate.net

Catalysis: As catalysts and co-catalysts for various chemical reactions.

The ability to control the size, shape, and composition of metal sulfide nanoparticles by tuning the reaction conditions with sodium hydrosulfide is a key area of ongoing research.

In environmental engineering , the established use of sodium hydrosulfide for wastewater treatment is being expanded and refined. ascelibrary.org Future research directions include:

Resource Recovery: Developing processes to not only remove heavy metals from wastewater but also to recover them in a valuable form. ascelibrary.orgresearchgate.net

Waste-to-Value Processes: Utilizing sodium hydrosulfide to convert industrial waste streams into useful products.

Remediation of Contaminated Soils: Investigating the use of sodium hydrosulfide for the in-situ remediation of soils contaminated with heavy metals. baijinchemical.com

The collaboration between materials scientists and environmental engineers is crucial for developing innovative and sustainable solutions to pressing environmental challenges, with this compound playing a key role.

Q & A

Q. What are the critical safety protocols for handling sodium hydrosulfide hydrate in laboratory environments?

this compound (NaHS·xH₂O) is highly flammable (Flammability Rating: 4) and reacts severely with moisture and air, releasing toxic H₂S gas . Key precautions include:

  • Storage : Use airtight containers under inert gas (e.g., nitrogen) in a cool, dry area. Label with a red stripe for segregation .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), goggles, and use ventilation hoods .
  • First Aid : For inhalation exposure, immediately move to fresh air and seek medical attention. For skin contact, rinse with water for 15 minutes .

Q. How can researchers determine the purity of this compound samples?

Purity assessment requires a combination of analytical methods:

  • Titration : Use iodine titration to quantify active sulfide content, as NaHS reacts stoichiometrically with iodine .
  • X-ray Diffraction (XRD) : Compare experimental XRD patterns with reference data to identify crystalline impurities (e.g., sodium sulfide byproducts) .
  • Thermogravimetric Analysis (TGA) : Measure weight loss during dehydration to estimate hydrate content (H₂O molecules per NaHS unit) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Degradation is minimized by:

  • Moisture Control : Store in desiccators with silica gel or under anhydrous solvents like dry hexane .
  • Oxygen Exclusion : Use vacuum-sealed containers or inert-atmosphere gloveboxes to prevent oxidation to polysulfides .
  • Temperature : Maintain storage at <25°C to avoid thermal decomposition .

Advanced Research Questions

Q. How should experimental protocols mitigate the moisture sensitivity of this compound in synthetic applications?

Design experiments to minimize air/moisture exposure:

  • Reaction Setup : Conduct reactions in Schlenk lines or gloveboxes under nitrogen/argon .
  • Solvent Selection : Use anhydrous solvents (e.g., THF, DMF) pre-dried over molecular sieves .
  • Real-Time Monitoring : Employ inline IR spectroscopy to detect H₂S release, indicating decomposition .

Q. What methodologies resolve contradictions in reported thermal decomposition profiles of this compound?

Discrepancies in decomposition temperatures (e.g., 100–150°C) may arise from hydration variability or impurities. To address this:

  • Controlled Hydration : Synthesize stoichiometrically defined hydrates (e.g., NaHS·2H₂O vs. NaHS·3H₂O) and analyze via TGA-DSC .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., H₂S, sulfur oxides) to correlate with thermal events .
  • In Situ XRD : Track structural changes during heating to link phase transitions with mass loss .

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

Toxicity evaluation requires a tiered approach:

  • Acute Toxicity Tests : Expose model organisms (e.g., Daphnia magna) to NaHS solutions, measuring LC₅₀ values. Note: H₂S volatility necessitates closed-system testing .
  • Long-Term Bioaccumulation : Analyze sulfur speciation in soil/water systems using ICP-MS after repeated NaHS application .
  • Microbial Degradation : Monitor sulfate-reducing bacteria activity in contaminated samples via qPCR or metabolite profiling .

Data Contradiction Analysis Example

Parameter Study A Study B Resolution Strategy
Decomposition Temp.100°C 150°C Synthesize controlled hydrates; use TGA-XRD
FlammabilityExtreme Moderate Re-evaluate sample purity and test conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.